5-Amino-3-(2-bromophenyl)isoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPUSFAARHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-51-5 | |
| Record name | 3-(2-bromophenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(2-bromophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Amino-3-(2-bromophenyl)isoxazole. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this document outlines a plausible synthetic pathway based on established methods for the preparation of analogous 5-aminoisoxazoles. The guide also includes key physicochemical properties and characterization data, structured for clarity and ease of comparison.
Introduction
Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, is a bifunctional molecule featuring a reactive amino group and a synthetically versatile bromophenyl substituent, making it a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the bromine atom offers a handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-(2-bromophenyl)isoxazol-5-amine | [1] |
| CAS Number | 119162-51-5 | [1] |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Proposed Synthesis
A logical workflow for the proposed synthesis and characterization is depicted in the following diagram:
Caption: Proposed workflow for the synthesis and characterization of this compound.
Experimental Protocol
Reaction: To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or isopropanol, sodium cyanide (1.1 equivalents) dissolved in a minimal amount of water is added at 0°C. The mixture is stirred for a period to allow for the formation of the corresponding cyanohydrin. Subsequently, a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.5 equivalents) in aqueous ethanol is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for an extended period (typically 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Characterization Data
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The expected characterization data, based on the analysis of similar isoxazole derivatives, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated chemical shifts for the protons and carbons of the target molecule are presented in Table 2.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~7.7 - 7.2 | (m, 4H, Ar-H) |
| ~5.5 | (s, 1H, isoxazole-H) |
| ~4.5 | (br s, 2H, -NH₂) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The characteristic IR absorption bands expected for this compound are listed in Table 3.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1610 | C=N stretching (isoxazole ring) |
| 1580 - 1450 | Aromatic C=C stretching |
| 1450 - 1400 | N-O stretching (isoxazole ring) |
| 1050 - 1000 | C-Br stretching |
Mass Spectrometry (MS)
The expected mass-to-charge ratio (m/z) for the molecular ion peak in the mass spectrum is presented in Table 4.
| Ion | Expected m/z |
| [M]⁺ | 238/240 (due to bromine isotopes) |
| [M+H]⁺ | 239/241 (due to bromine isotopes) |
Biological Activity and Signaling Pathways
While the isoxazole scaffold is known to be a pharmacophore in various drugs with activities such as anti-inflammatory, antibacterial, and anticancer effects, specific biological data for this compound is not extensively reported in the public domain. The presence of the 5-amino and 3-aryl substitution pattern is a common feature in many biologically active isoxazoles. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound. A generalized workflow for investigating the biological activity of a novel compound is presented below.
Caption: A general workflow for the investigation of the biological activity of a novel chemical entity.
Conclusion
This compound represents a valuable heterocyclic building block with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis based on established chemical principles. The provided characterization data serves as a benchmark for researchers aiming to synthesize and utilize this compound. Further investigation into the specific biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.
References
chemical properties of 5-Amino-3-(2-bromophenyl)isoxazole
An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-(2-bromophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its diverse biological activities.[1] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological actions, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The presence of the isoxazole core in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores its therapeutic significance.[2][3]
This technical guide focuses on this compound (CAS No: 119162-51-5), a substituted isoxazole derivative with potential applications in drug discovery and development. The strategic placement of an amino group at the 5-position and a 2-bromophenyl group at the 3-position provides multiple points for synthetic modification and interaction with biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a critical resource for researchers in the field.
Physicochemical and Structural Properties
This compound is a solid, light yellow to yellow compound at room temperature.[6] Its structural and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119162-51-5 | [6][7][8] |
| Molecular Formula | C₉H₇BrN₂O | [6][7][8] |
| Molecular Weight | 239.07 g/mol | [6][7][8] |
| IUPAC Name | 3-(2-bromophenyl)isoxazol-5-amine | [8] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | Typically ≥95-97% | [8][9] |
| Storage Temperature | 2-8°C | [6] |
| SMILES | NC1=CC(C2=CC=CC=C2Br)=NO1 | [8] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, its structure suggests a plausible synthetic route based on established methods for creating 5-aminoisoxazole derivatives. A common and effective method involves the reaction of a β-ketonitrile with hydroxylamine.
General Experimental Protocol
The following is a generalized protocol based on the synthesis of similar 5-aminoisoxazoles:
-
Reaction Setup: A solution of the starting β-ketonitrile, 2-bromobenzoylacetonitrile, is prepared in a suitable solvent such as ethanol.
-
Reagent Addition: To this solution, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added. The base serves to neutralize the HCl and free the hydroxylamine nucleophile.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of both the initial condensation to form an oxime intermediate and the subsequent intramolecular cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates from the solution upon the addition of water. The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its primary functional groups:
-
Amino Group (-NH₂): The exocyclic amino group at the 5-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives. Its reactivity is similar to that of an aniline, though modulated by the electronic effects of the isoxazole ring.
-
Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to further explore the structure-activity relationship (SAR) in a drug discovery context.
-
Isoxazole Ring: The isoxazole ring itself is generally stable but can be susceptible to ring-opening reactions under certain reductive or basic conditions.
Spectroscopic Data
Full spectroscopic data sets for this compound are typically available from commercial suppliers.[10] The expected spectral characteristics are outlined below.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-bromophenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the isoxazole C4-proton, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Resonances for the nine carbon atoms, including those of the 2-bromophenyl ring and the isoxazole ring. |
| IR | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the rings, and C-Br stretching. |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight (239.07), with a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom. |
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of isoxazole derivatives is rich in pharmacological potential.[4][11] The presence of the isoxazole scaffold is associated with activities such as:
-
Anti-inflammatory: Many isoxazole derivatives function as inhibitors of enzymes like cyclooxygenase (COX).[12]
-
Anticancer: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]
-
Antibacterial/Antifungal: The isoxazole ring is a key component in some antimicrobial agents.[1][2]
Given its structure, this compound serves as a valuable building block or lead compound for the development of novel therapeutic agents. The logical progression for a compound of this nature in a drug discovery program is outlined in the workflow below.
Conclusion
This compound is a synthetically versatile heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its well-defined structure, featuring reactive amino and bromo functionalities, allows for extensive derivatization to explore structure-activity relationships. While direct biological data is sparse, its structural similarity to other pharmacologically active isoxazoles suggests that it is a promising candidate for screening programs targeting a range of diseases, particularly in the areas of inflammation and oncology. This guide provides foundational chemical data to support further research and development efforts involving this compound.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound CAS#: 119162-51-5 [chemicalbook.com]
- 7. This compound | 119162-51-5 [chemicalbook.com]
- 8. This compound 97% | CAS: 119162-51-5 | AChemBlock [achemblock.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound(119162-51-5) 1H NMR [m.chemicalbook.com]
- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-3-(2-bromophenyl)isoxazole (CAS Number: 119162-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-(2-bromophenyl)isoxazole is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antibacterial properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthesis protocol derived from general methods for isoxazole synthesis, and a summary of the known biological activities of related isoxazole compounds. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted isoxazole with a bromophenyl group at the 3-position and an amino group at the 5-position of the isoxazole ring. The presence of the bromine atom and the amino group makes it a versatile intermediate for further chemical modifications and a candidate for exhibiting a range of biological activities.
| Property | Value | Reference |
| CAS Number | 119162-51-5 | [1][2] |
| Molecular Formula | C₉H₇BrN₂O | [1][2] |
| Molecular Weight | 239.07 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3] |
| Purity | ≥ 95-97% (as reported by commercial suppliers) | [1][4] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Purification
Plausible Experimental Protocol: One-Pot Multicomponent Synthesis
This protocol is based on the reaction of an appropriately substituted aromatic aldehyde, a compound containing an active methylene group (such as malononitrile), and hydroxylamine hydrochloride.
Reagents and Solvents:
-
2-Bromobenzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
A Lewis acid catalyst (e.g., ceric ammonium sulphate)[5]
-
Anhydrous isopropyl alcohol (solvent)[5]
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzaldehyde (1.2 mmol) and malononitrile (1.0 mmol) in anhydrous isopropyl alcohol (25 mL).
-
Add hydroxylamine hydrochloride (1.0 mmol) to the mixture.
-
Slowly add a catalytic amount of ceric ammonium sulphate (e.g., 2 mol%).[5]
-
Heat the reaction mixture to reflux and stir for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:n-hexane (e.g., 4:6) mobile phase.[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.
Spectroscopic Data
While specific experimental spectra for this compound are not available in the public domain, this section outlines the expected characteristic signals based on the analysis of related isoxazole structures.[5]
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons of the bromophenyl ring (multiplets), a singlet for the C4-H of the isoxazole ring, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Signals corresponding to the carbons of the bromophenyl ring, and characteristic signals for the C3, C4, and C5 carbons of the isoxazole ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight (239.07), and a characteristic isotopic pattern [M+2]⁺ due to the presence of the bromine atom. |
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound have not been reported in the available literature. However, the isoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[6][7] Research on structurally similar compounds, particularly other substituted 5-aminoisoxazoles, suggests potential therapeutic applications.
Anticancer Activity
Many isoxazole derivatives have demonstrated potent anticancer activities.[8] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Caption: Putative anticancer mechanism of action for isoxazole derivatives.
Anti-inflammatory Activity
Isoxazole-containing compounds have been investigated for their anti-inflammatory properties.[8][9] A potential mechanism involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.
Caption: Potential anti-inflammatory pathway targeted by isoxazole compounds.
Antibacterial Activity
The isoxazole ring is a core component of some sulfonamide antibiotics.[7] The antibacterial mechanism of action for novel isoxazole derivatives could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall synthesis.
References
- 1. This compound 97% | CAS: 119162-51-5 | AChemBlock [achemblock.com]
- 2. This compound | 119162-51-5 [chemicalbook.com]
- 3. This compound CAS#: 119162-51-5 [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. ajrcps.com [ajrcps.com]
- 6. ijpca.org [ijpca.org]
- 7. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
biological activity of 5-amino-3-arylisoxazole derivatives
An In-depth Technical Guide on the Biological Activity of 5-Amino-3-Arylisoxazole Derivatives
Introduction
5-amino-3-arylisoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating promising results in various domains including antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.
Quantitative Biological Activity Data
The is quantitatively assessed using various in vitro assays. The data presented below summarizes the activity of selected derivatives against different targets.
Table 1: Anticancer Activity of 5-Amino-3-Arylisoxazole Derivatives
| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | MCF-7 | 15.2 | |
| 1b | 4-Methoxyphenyl | MCF-7 | 25.8 | |
| 2a | 4-Fluorophenyl | A549 | 8.7 | |
| 2b | 2,4-Dichlorophenyl | A549 | 5.1 | |
| 3 | 4-Trifluoromethylphenyl | HeLa | 12.5 |
Table 2: Antimicrobial Activity of 5-Amino-3-Arylisoxazole Derivatives
| Compound ID | Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4a | 4-Nitrophenyl | Staphylococcus aureus | 32 | |
| 4b | 4-Bromophenyl | Staphylococcus aureus | 64 | |
| 5a | 3,4-Dimethoxyphenyl | Escherichia coli | 128 | |
| 5b | 4-Hydroxyphenyl | Escherichia coli | 256 | |
| 6 | 2-Naphthyl | Candida albicans | 16 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-amino-3-arylisoxazole derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-amino-3-arylisoxazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The 5-amino-3-arylisoxazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the development of 5-amino-3-arylisoxazole derivatives and a representative signaling pathway that may be modulated by these compounds.
solubility profile of 5-Amino-3-(2-bromophenyl)isoxazole in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. This technical guide provides a comprehensive overview of the methodologies required to establish a robust solubility profile for the compound 5-Amino-3-(2-bromophenyl)isoxazole. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document serves as a practical framework for researchers to generate and interpret this crucial dataset. It outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility, presents standardized tables for data reporting, and includes a visual representation of the experimental workflow.
Introduction to the Solubility of this compound
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural features suggest its potential utility in the development of novel therapeutic agents. Understanding its solubility in various solvent systems is a fundamental step in early-stage drug development, influencing everything from in vitro assay reliability to the feasibility of formulation for in vivo studies.[2] Poor aqueous solubility can be a major impediment, leading to low bioavailability and erratic absorption.[2] Therefore, a thorough characterization of its solubility profile is essential.
This guide focuses on two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH, when the solid and dissolved states are in equilibrium.[2][3] It is a critical parameter for pre-formulation and understanding the compound's intrinsic properties.
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer over a shorter timeframe.[1][4] It is often used in high-throughput screening during early drug discovery to identify potential solubility liabilities.[4][5]
Data Presentation: Standardized Solubility Tables
While specific experimental data for this compound is not currently available in the literature, the following tables provide a standardized format for researchers to record and present their findings.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent System | pH (for aqueous) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
| Phosphate-Buffered Saline | 7.4 | HPLC-UV | ||
| Simulated Gastric Fluid (w/o pepsin) | 1.2 | HPLC-UV | ||
| Simulated Intestinal Fluid (w/o pancreatin) | 6.8 | HPLC-UV | ||
| Water | Neutral | HPLC-UV | ||
| Ethanol | N/A | HPLC-UV | ||
| Methanol | N/A | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | N/A | HPLC-UV | ||
| Polyethylene Glycol 400 (PEG 400) | N/A | HPLC-UV |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers at 25°C
| Aqueous Buffer | pH | Incubation Time (hours) | Highest Concentration Tested (µM) | Kinetic Solubility (µM) | Method of Detection |
| Phosphate-Buffered Saline | 7.4 | 2 | 200 | Nephelometry | |
| Phosphate-Buffered Saline | 7.4 | 24 | 200 | Nephelometry | |
| Acetate Buffer | 4.5 | 2 | 200 | Nephelometry | |
| Acetate Buffer | 4.5 | 24 | 200 | Nephelometry |
Experimental Protocols
The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.
The shake-flask method is the gold standard for determining equilibrium solubility.[6][7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., PBS pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is 1-2 mg of compound per 1 mL of solvent.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[8]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, the collected supernatant can be filtered through a syringe filter.[9] Caution: Ensure the filter material does not bind the compound.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the standard solutions using a validated HPLC-UV method to generate a calibration curve.[10]
-
Dilute the collected supernatant sample with the same solvent used for the standards to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC-UV and determine its concentration by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
-
pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[6]
Kinetic solubility is often assessed in a high-throughput manner using 96-well plates. The principle is to detect the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer.[4][5]
Materials:
-
This compound (dissolved in 100% DMSO, e.g., at 10 mM)
-
Aqueous buffers (e.g., PBS pH 7.4)
-
96-well microtiter plates (clear bottom)
-
Liquid handling system or multichannel pipettes
-
Plate shaker
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the highest desired concentration (e.g., 100 or 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[9]
-
Incubation: Mix the plate on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., room temperature).[4]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering relative to a buffer-only control indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the thermodynamic solubility determination and the relationship between different solubility concepts.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Factors Influencing the Solubility Profile.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aminoisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminoisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of this crucial heterocyclic system. From its foundational synthesis to its role in the creation of blockbuster drugs, we will examine the key milestones, experimental protocols, and structure-activity relationships that have cemented the importance of 5-aminoisoxazole in modern drug discovery.
Early History and Discovery
The journey of the 5-aminoisoxazole core is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring system itself was first synthesized by Claisen in 1903. However, the specific introduction of the 5-amino substituent, which would prove to be of immense therapeutic importance, came later.
One of the earliest documented methods for the preparation of 5-aminoisoxazoles was through the nucleophilic substitution of 5-haloisoxazoles. Work by Schäfer in the early 1960s was instrumental in demonstrating this synthetic route. These early methods, while foundational, often involved harsh reaction conditions and limited substrate scope.
A significant leap forward in the accessibility of 5-aminoisoxazoles came with the development of methods for their use as key intermediates in the synthesis of sulfonamide drugs. A pivotal moment in this history is the work of Wuest, detailed in a 1945 patent, which described the preparation of 5-amino-3,4-dimethylisoxazole. This compound served as a crucial building block for the synthesis of sulfisoxazole, a widely used antibacterial agent.
The true explosion in the chemical exploration of 5-aminoisoxazoles, however, was driven by the discovery of sulfamethoxazole, which was introduced to the United States in 1961.[1] This event solidified the therapeutic potential of the 5-aminoisoxazole scaffold and spurred the development of more efficient and versatile synthetic methodologies.
Key Synthetic Methodologies: An Overview
The synthesis of the 5-aminoisoxazole core has evolved significantly over the decades. Early methods have been refined and new, more efficient strategies have been developed. The following sections detail some of the most historically and practically significant synthetic approaches.
From α-Cyanoketones and Hydroxylamine
One of the classical and most straightforward methods for the synthesis of 5-aminoisoxazoles involves the condensation of an α-cyanoketone with hydroxylamine. This method is particularly effective for the preparation of 3,4-disubstituted-5-aminoisoxazoles.
Experimental Protocol: Synthesis of 5-amino-3,4-dimethylisoxazole (Adapted from Wuest, 1945)
-
Reactants: α-acetopropionitrile (3-keto-2-methylbutanenitrile) and a hydroxylamine salt (e.g., hydroxylamine hydrochloride).
-
Procedure: The α-acetopropionitrile is reacted with the hydroxylamine salt in a suitable solvent. The reaction requires the simultaneous neutralization of the acid that is liberated during the condensation. This is typically achieved by the addition of a base.
-
Work-up: Following the completion of the reaction, the 5-amino-3,4-dimethylisoxazole is isolated through standard procedures such as extraction and crystallization.
1,3-Dipolar Cycloaddition of Nitrile Oxides
A highly versatile and widely employed method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an enamine. To generate 5-aminoisoxazoles specifically, ynamines or enamines are used as the dipolarophiles. This approach offers excellent control over regioselectivity.
Experimental Protocol: One-Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines
-
Generation of Nitrile Oxide: The nitrile oxide can be generated in situ from the corresponding aldoxime using an oxidizing agent, or from a hydroximoyl chloride by treatment with a base.
-
Cycloaddition: The in situ generated nitrile oxide is then reacted with an α-cyanoenamine. The reaction proceeds as a [3+2] cycloaddition.
-
Work-up: The resulting 5-aminoisoxazole can be isolated and purified using standard techniques such as chromatography.
Multicomponent Reactions
More contemporary approaches have focused on the development of multicomponent reactions (MCRs) for the efficient, one-pot synthesis of highly functionalized 5-aminoisoxazoles. These reactions often involve the condensation of an aldehyde, a source of cyanide (e.g., malononitrile), and hydroxylamine.
Experimental Protocol: Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile
-
Reactants: An aromatic aldehyde (e.g., benzaldehyde), malononitrile, and hydroxylamine hydrochloride.
-
Catalyst: A Lewis acid catalyst, such as ceric ammonium nitrate, is often employed to facilitate the reaction.
-
Procedure: The reactants and catalyst are combined in a suitable solvent, such as isopropyl alcohol, and heated under reflux.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 5-aminoisoxazole compounds and their precursors, compiled from various historical and modern sources.
| Compound | Synthesis Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 5-amino-3,4-dimethylisoxazole | Condensation | α-acetopropionitrile, hydroxylamine salt | Good | - | Wuest, 1945 (Patent) |
| 1-(3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine | 1,3-Dipolar Cycloaddition | p-Chlorobenzaldoxime, 1-morpholinocyanoethylene | 75 | 137-138 | Saad et al. |
| 5-amino-3-phenylisoxazole-4-carbonitrile | Multicomponent Reaction | Benzaldehyde, malononitrile, hydroxylamine HCl | High | - | Krishnarao et al. |
The Rise of Sulfonamides: The Impact of 5-Aminoisoxazoles on Medicine
The most profound impact of the discovery of 5-aminoisoxazoles has been their role as essential intermediates in the synthesis of sulfonamide antibiotics.
Sulfamethoxazole: A Case Study
Introduced in 1961, sulfamethoxazole remains a clinically important antibiotic, particularly in its combination formulation with trimethoprim (co-trimoxazole).[1] Its synthesis relies on the condensation of 5-amino-3-methylisoxazole with N-acetylsulfanilyl chloride, followed by deacetylation.
Mechanism of Action
Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfamethoxazole inhibits bacterial growth and replication.
Caption: Mechanism of action of Sulfamethoxazole.
Experimental and Logical Workflows
The synthesis of 5-aminoisoxazole derivatives can be visualized as a structured workflow, from the selection of starting materials to the final product.
Caption: A generalized workflow for the multicomponent synthesis of a 5-aminoisoxazole derivative.
Conclusion
The discovery and development of 5-aminoisoxazole compounds represent a significant chapter in the history of medicinal chemistry. From early, challenging syntheses to modern, efficient multicomponent reactions, the journey of this heterocyclic core highlights the continuous evolution of organic synthesis. The profound impact of 5-aminoisoxazole-containing drugs, most notably the sulfonamides, underscores the power of this privileged scaffold in the design of new therapeutic agents. For today's researchers, a deep understanding of the history and chemistry of 5-aminoisoxazoles provides a valuable foundation for the continued exploration and exploitation of this remarkable molecular framework in the quest for novel and improved medicines.
References
Structural Elucidation of Novel 5-Aminoisoxazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of novel 5-aminoisoxazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][2][3] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.
Synthesis and Purification
The synthesis of 5-aminoisoxazole derivatives is often achieved through multicomponent reactions or cycloaddition pathways.[1][4] A common and efficient method involves the reaction of β-keto esters with hydroxylamine and a nitrile source.[1] Another established route is the [3+2] cycloaddition reaction between nitrile oxides and alkynes.[4]
General Synthetic Protocol
A representative synthesis of 5-aminoisoxazole-4-carbonitriles involves a one-pot, three-component reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. The reaction can be catalyzed by various agents, including environmentally friendly options like glutamic acid or facilitated by deep eutectic solvents.[1]
Experimental Protocol: Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile [5]
-
Reaction Setup: In a round-bottomed flask, dissolve the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., ceric ammonium sulfate).
-
Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]
Spectroscopic Characterization
The structural elucidation of newly synthesized 5-aminoisoxazole derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the structure.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 5-Aminoisoxazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-amino-3-phenylisoxazole-4-carbonitrile | CDCl₃ | 8.22 (s, 2H, NH₂), 7.88 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H) | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | [5] |
| Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | DMSO-d₆ | 11.75 (s, 1H, NH), 7.63-7.23 (m, 4H, Ar), 4.27 (q, 2H, CH₂), 1.36 (t, 3H, CH₃) | 167.62, 165.68, 138.26, 131.56, 130.91, 129.06, 124.65, 123.04, 113.22, 63.07, 61.31, 14.31 | [7] |
| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | DMSO-d₆ | 8.44 (dd, 1H, Ar-H), 7.78 (s, 1H, H-vinyl), 7.72 (t, 1H, Ar-H), 6.53 (m, 1H, Ar-H), 4.94 (s, 2H, CH₂Cl), 3.92 (s, 3H, N-CH₃) | 169.6 (C=O), 161.8 (C=N), 138.5, 134.8, 130.1, 127.0, 113.7, 103.2, 35.9 (CH₂Cl), 34.8 (N-CH₃) | [8] |
Experimental Protocol: NMR Spectroscopy [9]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-aminoisoxazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Set the spectral width to approximately 12-15 ppm.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence. Set the spectral width to approximately 200-220 ppm.
-
Data Processing: Process the raw data (FID) using appropriate NMR software, including Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies provide evidence for the presence of amino groups, nitrile groups, carbonyl groups, and the isoxazole ring itself.
Table 2: Key IR Absorption Frequencies for 5-Aminoisoxazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H stretch (amino group) | 3512 - 3341 | [5] |
| C≡N stretch (nitrile) | 2229 - 2223 | [5] |
| C=O stretch (carbonyl) | 1696 - 1673 | [7][8] |
| C=N stretch (isoxazole ring) | ~1615 | [8] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Table 3: Mass Spectrometry Data for a Representative 5-Aminoisoxazole Derivative
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula | Reference |
| 5-amino-3-phenylisoxazole-4-carbonitrile | ESI | 186.0662 | C₁₀H₈N₃O | [5] |
Experimental Protocol: Mass Spectrometry [9]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in the positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. If using HRMS, compare the measured mass to the calculated mass for the proposed molecular formula.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[10]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Experimental and Logical Workflows
The structural elucidation of a novel compound follows a logical progression of synthesis, purification, and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrcps.com [ajrcps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for 5-Amino-3-(2-bromophenyl)isoxazole: A Computational Approach for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Amino-3-(2-bromophenyl)isoxazole
This compound, with the chemical formula C9H7BrN2O, is a heterocyclic compound belonging to the isoxazole family.[1] Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] Quantum chemical calculations provide a powerful, non-experimental method to investigate the electronic structure, molecular geometry, and reactivity of such molecules, offering critical insights for drug design and development.
Experimental Protocols: A Standard Computational Methodology
The following section details a typical protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a common and reliable method for systems of this size.
2.1. Molecular Structure Preparation
The initial 3D structure of this compound can be built using standard molecular modeling software. The IUPAC name is 3-(2-bromophenyl)isoxazol-5-amine.[1] An initial geometry optimization is often performed using a lower level of theory, such as a molecular mechanics force field, to obtain a reasonable starting conformation.
2.2. Geometry Optimization
The primary computational method employed for geometry optimization and subsequent calculations would be Density Functional Theory (DFT). A widely used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The geometry optimization would be carried out using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[5][6] The optimization process is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.
2.3. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
2.4. Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.[6]
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular interactions, such as hyperconjugation and hydrogen bonding.[5][8]
2.5. Software
These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. Visualization of molecular orbitals and other properties is often done with programs like GaussView, Avogadro, or Chemcraft.
Data Presentation: Illustrative Quantum Chemical Data
The following tables present hypothetical, yet plausible, quantitative data for this compound, which would be expected from the computational protocol described above.
Table 1: Optimized Molecular Geometry Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Br | 1.89 |
| C-N (isoxazole) | 1.35 | |
| N-O (isoxazole) | 1.42 | |
| C=C (isoxazole) | 1.39 | |
| C-C (phenyl) | 1.39 - 1.41 | |
| C-N (amino) | 1.38 | |
| Bond Angles (°) | C-C-Br | 119.5 |
| C-N-O | 108.0 | |
| C-C-N (amino) | 125.0 | |
| Dihedral Angles (°) | Phenyl-Isoxazole | 35.0 |
Table 2: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Table 3: Theoretical Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch (amino) | ~3400 - 3500 | Asymmetric and symmetric stretching |
| C-H Stretch (phenyl) | ~3000 - 3100 | Aromatic C-H stretching |
| C=N Stretch (isoxazole) | ~1620 | Ring stretching |
| C=C Stretch (phenyl) | ~1450 - 1600 | Aromatic ring stretching |
| C-Br Stretch | ~650 | Carbon-bromine stretching |
Visualizations
The following diagrams illustrate the workflow of quantum chemical calculations and the logical relationships between the calculated properties and their applications in drug development.
Conclusion
Quantum chemical calculations offer a powerful, predictive framework for understanding the fundamental properties of molecules like this compound. By employing standard methodologies such as DFT, researchers can gain valuable insights into molecular structure, stability, and reactivity. This information is instrumental in guiding the synthesis of new derivatives, predicting their biological activity, and ultimately accelerating the drug discovery process. The protocols and illustrative data presented in this guide provide a solid foundation for initiating computational studies on this and related isoxazole compounds.
References
- 1. This compound 97% | CAS: 119162-51-5 | AChemBlock [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. espublisher.com [espublisher.com]
- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acu.edu.in [acu.edu.in]
- 7. journalajocs.com [journalajocs.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 3,5-Disubstituted Isoxazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 3,5-disubstituted isoxazoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. This document details their synthesis, summarizes their quantitative biological data, provides experimental protocols, and visualizes key signaling pathways and experimental workflows.
Introduction to 3,5-Disubstituted Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The 3,5-disubstituted isoxazole scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The versatility of synthetic routes to this scaffold allows for the introduction of a wide variety of substituents at the 3- and 5-positions, enabling the fine-tuning of their biological and physicochemical properties.
Synthesis of 3,5-Disubstituted Isoxazoles
The construction of the 3,5-disubstituted isoxazole ring can be achieved through several synthetic strategies. The most prominent and versatile method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Other notable methods include domino reactions and cyclization of β-nitroenones.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime or hydroximoyl chloride) and a terminal or internal alkyne is the most widely employed method for the synthesis of 3,5-disubstituted isoxazoles. This method offers high regioselectivity and functional group tolerance.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
-
Materials: Substituted aldehyde, hydroxylamine hydrochloride, N-chlorosuccinimide (NCS) or other oxidizing agents, substituted alkyne, suitable solvent (e.g., DMF, THF, or a deep eutectic solvent), and a base (e.g., triethylamine, sodium bicarbonate).
-
Step 1: Oxime Formation: To a solution of the substituted aldehyde (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.1 eq) and a base (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Nitrile Oxide Formation: To the solution containing the oxime, add a chlorinating agent like NCS (1.1 eq) to form the corresponding hydroximoyl chloride. The subsequent addition of a base (e.g., triethylamine) generates the nitrile oxide in situ.
-
Step 3: Cycloaddition: To the in situ generated nitrile oxide, add the substituted alkyne (1.0 eq). The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.
-
Step 4: Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Domino Reductive Nef Reaction/Cyclization
An alternative approach involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles. This domino reaction proceeds via a reductive Nef reaction followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones
-
Materials: β-nitroenone, reducing agent (e.g., tin(II) chloride dihydrate), and a suitable solvent (e.g., ethyl acetate).
-
Procedure: To a solution of the β-nitroenone (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (2.0-3.0 eq). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the filtrate is washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 3,5-disubstituted isoxazole.[2]
Biological Activities of 3,5-Disubstituted Isoxazoles
This class of compounds exhibits a remarkable spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Numerous 3,5-disubstituted isoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles
| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-OCH₃-C₆H₄ | Tyrosol | K562 (Leukemia) | 55 | [3] |
| 2 | 4-t-Bu-C₆H₄ | Tyrosol | K562 (Leukemia) | 45 | [3] |
| 3 | 4-Cl-C₆H₄ | Tyrosol | K562 (Leukemia) | 54.5 | [3] |
| 4 | Phenyl | 2,4-dichloro-phenyl | MDA-MB-231 (Breast) | 46.3 (µg/mL) | |
| 5 | Thiophen-2-yl | 3,4-dimethoxyphenyl | MCF-7 (Breast) | 2.63 | [4] |
| 6 | Indol-3-yl | 5-Bromothiophen-2-yl | Various | >100 | |
| 7 | A549 (Lung) | 10.67 | [5] | ||
| 8 | C6 (Glioma) | 4.33 | [5] |
Anti-inflammatory Activity
3,5-Disubstituted isoxazoles have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Table 2: Anti-inflammatory Activity of Selected 3,5-Disubstituted Isoxazoles
| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 5) | Target Enzyme | IC50 (µM) | Reference |
| 9 | 3-methylthiophen-2-yl | 3,4,5-trimethoxyphenyl | 5-LOX | 8.47 | [6] |
| 10 | COX-2 | Significant Inhibition | [6] | ||
| 11 | 5-LOX | 10.48 | [6] | ||
| 12 | 5-LOX | 10.96 | [6] | ||
| 13 | Benzoxazolone derivative | iNOS | 4.605 | [7] | |
| 14 | Benzoxazolone derivative | iNOS | 3.342 | [7] | |
| 15 | Benzoxazolone derivative | iNOS | 9.733 | [7] |
Antibacterial Activity
Several 3,5-disubstituted isoxazole derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of Selected 3,5-Disubstituted Isoxazoles
| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 5) | Bacterial Strain | MIC (µg/mL) | Reference |
| 16 | Thiophene-linked | Aspergillus flavus (fungi) | low MIC | ||
| 17 | Thiophene-linked | Aspergillus niger (fungi) | low MIC | ||
| 18 | Triazole-isoxazole hybrid | Gram-negative bacteria | 15 | [8] |
Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Materials: Cancer cell line, complete culture medium, 3,5-disubstituted isoxazole compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.[9]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
COX and LOX Enzyme Inhibition Assays
These assays are used to determine the inhibitory potential of compounds against cyclooxygenase and lipoxygenase enzymes.
-
Materials: Purified COX-1/COX-2 or 5-LOX enzyme, arachidonic acid (substrate), test compounds, appropriate buffers, and a detection system (e.g., colorimetric or fluorometric).
-
General Procedure:
-
Pre-incubate the enzyme with various concentrations of the isoxazole compound.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Measure the formation of the product (e.g., prostaglandin for COX, hydroperoxides for LOX) over time using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.[11]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Cancer
3,5-Disubstituted isoxazoles have been reported to exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt, MAPK/ERK, and p38 MAPK pathways are key regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[12][13] Activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[14] PI3K then phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.[12]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. ukm.my [ukm.my]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
In-Vitro Preliminary Screening of 5-Amino-3-(2-bromophenyl)isoxazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical preliminary in-vitro screening cascade for the novel compound, 5-Amino-3-(2-bromophenyl)isoxazole. Due to the absence of publicly available data on this specific molecule, this document outlines a representative screening strategy based on common methodologies applied to analogous isoxazole derivatives. The protocols and data presented herein are illustrative and intended to serve as a framework for the initial biological evaluation of this compound class. The guide covers potential cytotoxic, anti-inflammatory, and kinase inhibition activities, presenting detailed experimental protocols, structured data tables, and explanatory diagrams to facilitate understanding and replication.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural motifs of an amino group at the 5-position and a substituted phenyl ring at the 3-position suggest that this compound may interact with various biological targets. This guide outlines a phased in-vitro screening approach to elucidate its preliminary biological profile.
Hypothetical In-Vitro Screening Data
The following tables summarize potential quantitative outcomes from a preliminary screening of this compound.
Table 1: Cytotoxicity Screening (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 32.1 |
| HCT116 | Colon Carcinoma | 18.5 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Anti-inflammatory Assay (Nitric Oxide Inhibition)
| Compound | Concentration (µM) | % NO Inhibition |
| This compound | 10 | 45.2% |
| 25 | 68.9% | |
| 50 | 85.3% | |
| Dexamethasone (Control) | 10 | 92.1% |
Table 3: Kinase Inhibition Assay (Generic Kinase Panel)
| Kinase Target | % Inhibition @ 10 µM |
| Kinase A | 78.6% |
| Kinase B | 42.3% |
| Kinase C | 15.9% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer and normal cell lines.
Materials:
-
Human cancer cell lines (A549, MCF-7, HCT116) and a normal cell line (HEK293).
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO).
-
96-well microplates.
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The compound is serially diluted in culture medium to achieve final concentrations ranging from 1 to 100 µM.
-
The medium from the wells is replaced with the medium containing the different concentrations of the compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for an additional 48 hours.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting a dose-response curve.
Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Griess Reagent.
-
Sodium nitrite standard.
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Cells are pre-treated with various concentrations of the compound for 1 hour.
-
LPS (1 µg/mL) is then added to the wells to stimulate NO production, and the plate is incubated for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess Reagent.
-
The absorbance is measured at 540 nm.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations
Experimental Workflow
Methodological & Application
Application Notes and Protocols for the 1,3-Dipolar Cycloaddition Synthesis of 5-Aminoisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoxazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1] Their structural motif is a key component in numerous pharmaceutical agents. The 1,3-dipolar cycloaddition, specifically the [3+2] cycloaddition reaction, stands out as a highly efficient and regioselective method for the synthesis of the isoxazole core. This application note provides detailed protocols for the synthesis of 5-aminoisoxazoles via the reaction of in situ generated nitrile oxides with α-cyanoenamines, a method that offers high yields and regioselectivity.[1][2]
The reaction proceeds through the cycloaddition of a nitrile oxide (the 1,3-dipole) with an α-cyanoenamine (the dipolarophile). A key advantage of this method is the spontaneous elimination of hydrogen cyanide (HCN) from the intermediate isoxazoline, directly yielding the aromatic 5-aminoisoxazole product in a one-pot procedure.[1]
Data Presentation
The yield of 5-aminoisoxazoles is influenced by the method of nitrile oxide generation and the nature of the substituents on the reactants. The following table summarizes representative yields for different synthetic approaches.
| Entry | Nitrile Oxide Precursor (R) | α-Cyanoenamine (NR¹R²) | Method | Product | Yield (%) | Reference |
| 1 | p-ClC₆H₄CO(Cl)NOH | Morpholine | A | 1-[3-(4-Chlorophenyl)isoxazol-5-yl]morpholine | 75 | [3] |
| 2 | p-ClC₆H₄CO(Cl)NOH | Piperidine | A | 1-[3-(4-Chlorophenyl)isoxazol-5-yl]piperidine | 94 | [3] |
| 3 | p-ClC₆H₄CO(Cl)NOH | N-Methylpiperazine | A | 1-[3-(4-Chlorophenyl)isoxazol-5-yl]-4-methylpiperazine | 70 | [2] |
| 4 | CH₃NO₂ | Morpholine | B | 4-(3-Methylisoxazol-5-yl)morpholine | 85 | [2] |
| 5 | CH₃NO₂ | Piperidine | B | 1-(3-Methylisoxazol-5-yl)piperidine | 70 | [2] |
| 6 | PhNHCO(Cl)NOH | Morpholine | C | N-Phenyl-5-(morpholin-1-yl)isoxazole-3-carboxamide | 64 | [2] |
| 7 | PhNHCO(Cl)NOH | Piperidine | C | N-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide | 58 | [2] |
| 8 | PhNHCO(Cl)NOH | N-Methylpiperazine | C | N-Phenyl-5-(4-methylpiperazin-1-yl)isoxazole-3-carboxamide | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of α-Cyanoenamines (Dipolarophiles)
α-Cyanoenamines are key precursors and can be synthesized from α-chloroacetaldehyde and a secondary amine.[1]
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)
-
Potassium cyanide (KCN)
-
Triethylamine (TEA)
-
Diethyl ether
-
Cyclohexane
Procedure for 1-Morpholinoacrylonitrile Synthesis:
-
In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture at room temperature for 2 hours.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.
-
A solid will form. Filter the solid and recrystallize from cyclohexane to yield the pure 1-morpholinoacrylonitrile.
Protocol 2: 1,3-Dipolar Cycloaddition for 5-Aminoisoxazole Synthesis
This is a one-pot procedure typically performed in toluene. The nitrile oxide is generated in situ from a suitable precursor.
Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides
This method involves the dehydrohalogenation of a hydroxamoyl chloride using a base like triethylamine.[1]
Reactants:
-
Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)
-
α-Cyanoenamine (from Protocol 1)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
Dissolve the α-cyanoenamine (2 mmol) and the hydroxamoyl chloride (2 mmol) in dry toluene (10 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
Add a solution of triethylamine in dry toluene dropwise to the mixture to facilitate the in situ generation of the nitrile oxide.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting oil or solid from an appropriate solvent (e.g., hexane/ether) to obtain the pure 5-aminoisoxazole.[2]
Method B: Nitrile Oxide Generation via the Mukaiyama Method
This method utilizes the dehydration of a primary nitroalkane.[2]
Reactants:
-
Primary nitroalkane (e.g., nitromethane)
-
Phenylisocyanate
-
α-Cyanoenamine (from Protocol 1)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
Combine the α-cyanoenamine, nitromethane, phenylisocyanate, and triethylamine in toluene.
-
Stir the reaction mixture at room temperature.
-
After an initial stirring period, heat the mixture to reflux and maintain for the appropriate time (can be monitored by TLC).
-
Cool the reaction mixture, then proceed with workup and purification as described in Method A.
Visualizations
Experimental Workflow
The general workflow for the synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition is depicted below.
Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.
Signaling Pathway: Positive Allosteric Modulation of AMPA Receptors
Certain 5-aminoisoxazole derivatives have been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] AMPA receptors are crucial for fast synaptic transmission in the central nervous system. PAMs bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate. This modulation can prolong the open state of the ion channel, leading to increased neuronal excitability. This mechanism is a target for therapeutic intervention in neurological and psychiatric disorders.
Caption: Positive allosteric modulation of AMPA receptors by 5-aminoisoxazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-3-(2-bromophenyl)isoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Amino-3-(2-bromophenyl)isoxazole in medicinal chemistry, based on the known biological activities of structurally related isoxazole derivatives. While specific data for this particular isomer is limited in publicly available literature, the isoxazole scaffold bearing a bromophenyl substituent is a recurring motif in compounds with significant pharmacological properties. This document outlines potential therapeutic applications, proposes synthetic strategies, and provides example protocols for biological evaluation.
Introduction to the Therapeutic Potential of Phenylisoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The introduction of a substituted phenyl ring at the 3-position and an amino group at the 5-position of the isoxazole core creates a versatile pharmacophore that can be further elaborated to target various biological macromolecules. The bromine atom on the phenyl ring can serve as a key interaction point, for instance, through halogen bonding with target proteins, or as a handle for further chemical modification.
Derivatives of bromophenylisoxazoles have shown promise as inhibitors of various enzymes, including protein kinases, and as modulators of signaling pathways implicated in cancer and inflammation. While direct evidence for this compound is not abundant, its structural similarity to other biologically active isoxazoles suggests its potential as a valuable building block for the discovery of novel therapeutic agents.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound is a promising starting point for the development of novel therapeutics in the following areas:
-
Oncology: Isoxazole derivatives have demonstrated potent anticancer activity. Structurally similar compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation. The bromophenyl moiety may contribute to activity against various cancer cell lines.
-
Kinase Inhibition: Substituted phenylisoxazoles have been identified as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The 2-bromo substitution pattern may confer selectivity for specific kinase targets.
-
Anti-inflammatory Agents: The isoxazole nucleus is a core component of several anti-inflammatory drugs. Derivatives of 5-aminoisoxazole may modulate inflammatory responses by targeting enzymes such as cyclooxygenases (COX) or by interfering with pro-inflammatory signaling cascades.
Data Presentation: Biological Activities of Structurally Related Compounds
To provide a comparative context for the potential of this compound, the following tables summarize the quantitative biological data for structurally analogous compounds found in the literature.
Table 1: Anticancer Activity of a Structurally Related Benzoxazole Derivative
| Compound | Cell Line | IC50 (nM) | Reference |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 | 28 | [1] |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB | 22 | [1] |
Table 2: In Vitro Antiproliferative Activity of Substituted Aminoisoxazolo[5,4-b]pyridines
| Compound | Cell Line | ID50 (µg/mL) | Reference |
| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine | 8 human/mouse tumor lines | < 4 | |
| 3-(2-bromo-propionylamino)isoxazolo[5,4-b]pyridine | 8 human/mouse tumor lines | < 4 |
Table 3: Kinase Inhibitory Activity of a 3-(3-Bromophenyl)isoxazole Derivative
| Compound | Kinase Target | IC50 (nM) | Reference |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | EGFR | 85 | |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | VEGFR2 | 45 | |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | p38α (MAPK14) | 1,250 | |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | CDK2 | >10,000 | |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | Src | 320 |
Experimental Protocols
This section provides detailed methodologies for the potential synthesis of this compound and a general protocol for evaluating its anticancer activity.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from 2-bromoacetophenone. The following protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminoisoxazoles.
dot
References
Application of 5-Amino-3-(2-bromophenyl)isoxazole in Kinase Inhibitor Screening
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Isoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for therapeutic intervention.[2][3] 5-Amino-3-(2-bromophenyl)isoxazole is a synthetic isoxazole derivative that presents a versatile platform for the development of novel kinase inhibitors. The 5-amino group provides a convenient handle for further chemical modifications, while the 3-(2-bromophenyl) moiety can be explored for structure-activity relationship (SAR) studies to optimize potency and selectivity.[4][5]
This document outlines the application of this compound as a potential kinase inhibitor, providing detailed protocols for its synthesis, in vitro kinase screening, and cellular target engagement assays. The presented data is hypothetical and serves to illustrate the utility of this compound in a drug discovery workflow.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 5-aminoisoxazoles.[6][7] A common approach involves the condensation of a β-ketonitrile equivalent with hydroxylamine. A hypothetical one-pot multicomponent reaction is described below.
Caption: Hypothetical workflow for the synthesis of this compound.
Protocol 1: One-Pot Synthesis
This protocol describes a potential method for synthesizing the title compound.
Materials:
-
2-Bromobenzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulfate (or another suitable Lewis acid catalyst)
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve malononitrile (1.0 eq), 2-bromobenzaldehyde (1.1 eq), and hydroxylamine hydrochloride (1.2 eq) in isopropyl alcohol.[6]
-
Add a catalytic amount of ceric ammonium sulfate (e.g., 0.1 eq).[6]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Kinase Inhibitor Screening
To evaluate the inhibitory potential of this compound, an in vitro kinase assay is performed against a panel of selected kinases. Based on the common targets for isoxazole-based inhibitors, this hypothetical screening focuses on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, and p38α Mitogen-Activated Protein Kinase (MAPK14), a crucial enzyme in inflammatory signaling pathways.[4][8][9] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, is a common and robust method.[10][11]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
Materials:
-
Recombinant human kinases (e.g., VEGFR2, p38α)
-
Kinase-specific peptide substrates
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Reaction Setup:
-
Add 1 µL of the diluted compound, DMSO (vehicle control), or Staurosporine (positive control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (containing either VEGFR2 or p38α) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.
-
Hypothetical Data Presentation
The following table summarizes the hypothetical inhibitory activity of this compound against the selected kinases.
| Kinase Target | Family | Therapeutic Area | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| VEGFR2 | Tyrosine Kinase | Oncology | 120 | 8 |
| p38α (MAPK14) | Serine/Threonine Kinase | Inflammation | 850 | 25 |
| CDK2 | Serine/Threonine Kinase | Oncology | >10,000 | 15 |
| Src | Tyrosine Kinase | Oncology | 2,500 | 6 |
Cellular Target Engagement Assay
To confirm that the observed in vitro activity translates to a cellular context, a target engagement assay is crucial.[12] For VEGFR2, a cellular phospho-kinase ELISA can be used to measure the inhibition of receptor autophosphorylation in response to VEGF stimulation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Caption: Workflow for a cellular phospho-VEGFR2 ELISA assay.
Protocol 3: Cellular Phospho-VEGFR2 Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
This compound
-
Phospho-VEGFR2 (Tyr1175) ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed HUVECs into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO control) for 1 hour at 37°C.
-
Stimulation: Add VEGF-A (e.g., 50 ng/mL final concentration) to the wells and incubate for 10 minutes at 37°C to induce VEGFR2 autophosphorylation. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA:
-
Transfer the cell lysates to the phospho-VEGFR2 antibody-coated microplate provided in the kit.
-
Incubate, wash, and add the detection antibody as per the kit protocol.
-
Add the substrate, stop the reaction, and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the data by subtracting the signal from the unstimulated control.
-
Calculate the percent inhibition of VEGF-induced phosphorylation for each compound concentration relative to the stimulated DMSO control.
-
Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.
-
Hypothetical Cellular Activity Data
| Assay Type | Cell Line | Endpoint | Cellular IC₅₀ (nM) |
| Phospho-VEGFR2 ELISA | HUVEC | Inhibition of VEGF-induced VEGFR2 phosphorylation | 850 |
Relevant Signaling Pathway
This compound, by inhibiting VEGFR2, would hypothetically block downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival.[3]
Caption: Inhibition of VEGFR2 blocks key downstream signaling pathways.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a comprehensive framework for researchers to synthesize, screen, and characterize this and similar compounds. The hypothetical data suggests that this compound could act as a moderately potent inhibitor of VEGFR2, with selectivity over other kinases such as CDK2. Further optimization of this scaffold through medicinal chemistry efforts could lead to the discovery of highly potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrcps.com [ajrcps.com]
- 7. researchgate.net [researchgate.net]
- 8. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Development of a Stability-Indicating HPLC Analytical Method for 5-Aminoisoxazole Compounds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a comprehensive approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-aminoisoxazole and its related compounds. A robust reversed-phase HPLC (RP-HPLC) method has been established and is suitable for the quantification of the active pharmaceutical ingredient (API), monitoring of related substances, and assessment of stability. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, and UV detection. This application note also provides detailed protocols for sample preparation, method validation in accordance with ICH guidelines, and forced degradation studies to ensure the method is stability-indicating.
Introduction
5-Aminoisoxazole is a key heterocyclic moiety present in numerous pharmaceutical compounds, exhibiting a wide range of biological activities. Accurate and reliable analytical methods are crucial for the quality control of 5-aminoisoxazole-containing drug substances and products. This application note describes a systematic approach to the development and validation of a stability-indicating HPLC method for 5-aminoisoxazole. The method is designed to separate the main component from its potential impurities and degradation products, ensuring the identity, purity, and stability of the analyte.
Chromatographic Conditions
A reversed-phase HPLC method was developed and optimized for the analysis of 5-aminoisoxazole. The following chromatographic parameters are recommended:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B, 5-25 min: 5-80% B, 25-30 min: 80% B, 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Experimental Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 5-aminoisoxazole reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up to the volume with diluent and mix well.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a quantity of the sample equivalent to 25 mg of 5-aminoisoxazole into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and make up to the volume with diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following validation parameters are critical:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the analyte. |
| Precision (% RSD) | System Precision: ≤ 2.0%, Method Precision: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in system suitability parameters when method parameters (flow rate, pH, column temperature) are varied slightly. |
| Solution Stability | Analyte should be stable in the prepared solution for at least 24 hours at room temperature. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] The drug substance should be subjected to various stress conditions to induce degradation.[2] An extent of degradation of 5-20% is generally considered appropriate to demonstrate separation of degradants from the main peak.[3][4]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux with 0.1 N HCl at 80°C for 2 hours.[5] |
| Base Hydrolysis | Reflux with 0.1 N NaOH at 80°C for 2 hours.[5] |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours.[5] |
| Thermal Degradation | Expose solid drug substance to 105°C for 48 hours. |
| Photolytic Degradation | Expose solid drug substance to UV light (254 nm) and visible light for an extended period. |
Visualization of Workflows
The following diagrams illustrate the key processes in the HPLC analytical method development for 5-aminoisoxazole compounds.
Caption: Workflow for HPLC Analytical Method Development.
Caption: Sample Preparation Protocol for 5-Aminoisoxazole.
Caption: Logical Relationship of Method Validation Parameters.
Conclusion
The described HPLC method provides a reliable and robust tool for the quality control of 5-aminoisoxazole compounds. The detailed protocols for method development, validation, and forced degradation studies offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. The stability-indicating nature of the method ensures that any degradation of the drug substance can be effectively monitored, guaranteeing the safety and efficacy of the final drug product.
References
Application Notes and Protocols for the Derivatization of 5-Amino-3-(2-bromophenyl)isoxazole for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-amino-3-arylisoxazole scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. The presence of a free amino group and a functionalizable aryl ring allows for systematic structural modifications to explore and optimize biological activity through Structure-Activity Relationship (SAR) studies.
This document provides detailed protocols for the derivatization of a key isoxazole intermediate, 5-Amino-3-(2-bromophenyl)isoxazole, at two primary points of diversity: the 5-amino group via N-acylation and the 2-bromophenyl moiety through Suzuki-Miyaura cross-coupling. These modifications enable the exploration of how different substituents impact the compound's biological profile, guiding the design of more potent and selective drug candidates.
Derivatization Strategy
The derivatization of the this compound core is designed to systematically probe the structure-activity relationships by introducing a variety of functional groups at two key positions. The overall workflow is depicted below.
Caption: Workflow for the derivatization of this compound for SAR studies.
Data Presentation: Structure-Activity Relationship Data
While specific SAR data for derivatives of this compound is not extensively available in the public domain, the following tables summarize quantitative data from structurally related isoxazole derivatives, demonstrating the impact of various substitutions on anticancer activity. This data serves as a valuable reference for guiding SAR studies on the target scaffold.
Table 1: Anticancer Activity of Isoxazole Derivatives Against Various Cancer Cell Lines
| Compound ID | R1 (at 5-position) | R2 (at 3-position aryl) | Cancer Cell Line | IC50 (µM) |
| I | -NH-CO-CH3 | 2-chlorophenyl | HeLa | 15.48 |
| II | -NH-CO-CH3 | 2-chlorophenyl | Hep3B | 23.00 |
| III | -NH2 | 4-chlorophenyl | MCF-7 | >100 |
| IV | -NH2 | 4-methoxyphenyl | MCF-7 | 85.3 |
| V | -NH-CO-Ph | 4-chlorophenyl | A549 | 5.6 |
| VI | -NH-CO-Ph(4-F) | 4-chlorophenyl | A549 | 3.2 |
Data is illustrative and compiled from various sources on related isoxazole compounds to guide SAR studies.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the general procedure for the acylation of the 5-amino group using an acid chloride as the acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired N-acylated product.
Caption: N-Acylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce diversity at the 2-position of the phenyl ring.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3][4]
Caption: Suzuki-Miyaura coupling of this compound.
Conclusion
The synthetic protocols provided herein offer robust and versatile methods for the derivatization of this compound. By employing N-acylation and Suzuki-Miyaura cross-coupling reactions, researchers can generate diverse libraries of compounds for comprehensive SAR studies. The illustrative biological data from related isoxazole structures underscores the potential of this scaffold in the discovery of novel therapeutic agents, particularly in oncology. Systematic exploration of the chemical space around this core structure is a promising strategy for identifying new drug candidates with improved potency and selectivity.
References
Application Notes and Protocols for In-Vitro Cytotoxicity MTT Assay of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for determining the in-vitro cytotoxicity of isoxazole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[1][2][3][4]
Principle of the MTT Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][2][3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[2] The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3][5] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[4][6]
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell line and isoxazole compound being tested.
Materials and Reagents:
-
Cell Lines: Appropriate cancer or normal cell lines for cytotoxicity testing.
-
Isoxazole Compounds: Stock solutions of known concentrations, typically dissolved in DMSO.
-
Cell Culture Medium: Recommended medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[2][7] The solution should be filter-sterilized and protected from light.[7]
-
Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[2]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well flat-bottom sterile microplates.
-
Multichannel pipette.
-
Microplate reader.
-
Humidified incubator (37°C, 5% CO₂).
Experimental Procedure:
Step 1: Cell Seeding
-
Culture the desired cells in appropriate flasks until they reach 70-80% confluency.
-
For adherent cells, wash with PBS and detach them using Trypsin-EDTA. Suspension cells can be directly collected.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cells in fresh culture medium to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 1,000 to 100,000 cells per well.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the isoxazole compounds.
-
Untreated Control (Positive Control): Cells in culture medium only.
-
Blank: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and recover.[5]
Step 2: Treatment with Isoxazole Compounds
-
Prepare serial dilutions of the isoxazole compounds in culture medium from the stock solution. The final concentrations should cover a range that is expected to show a dose-dependent effect.
-
After the 24-hour incubation, carefully remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the medium containing the different concentrations of the isoxazole compounds to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[1][7]
-
Incubate the plate for 2 to 4 hours at 37°C.[1][7] During this time, viable cells will convert the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[2][8]
Step 4: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1][5] A reference wavelength of 630 nm can also be used to reduce background noise.[2]
-
Read the plate within 1 hour of adding the solubilization solution.[2][8]
Data Presentation
The quantitative data obtained from the MTT assay should be summarized for clear interpretation and comparison.
Table 1: Raw Absorbance Values and Calculated Cell Viability
| Isoxazole Compound | Concentration (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation | % Cell Viability |
| Untreated Control | 0 | 1.250 | 1.265 | 1.240 | 1.252 | 0.012 | 100.0% |
| Vehicle Control (DMSO) | 0 | 1.245 | 1.255 | 1.235 | 1.245 | 0.010 | 99.4% |
| Compound A | 1 | 1.150 | 1.165 | 1.140 | 1.152 | 0.012 | 92.0% |
| 10 | 0.850 | 0.865 | 0.840 | 0.852 | 0.012 | 68.0% | |
| 50 | 0.620 | 0.635 | 0.610 | 0.622 | 0.012 | 49.7% | |
| 100 | 0.410 | 0.425 | 0.400 | 0.412 | 0.012 | 32.9% | |
| Compound B | 1 | 1.200 | 1.215 | 1.190 | 1.202 | 0.012 | 96.0% |
| 10 | 1.050 | 1.065 | 1.040 | 1.052 | 0.012 | 84.0% | |
| 50 | 0.880 | 0.895 | 0.870 | 0.882 | 0.012 | 70.4% | |
| 100 | 0.750 | 0.765 | 0.740 | 0.752 | 0.012 | 60.1% |
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100 [3]
The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % cell viability versus the log of the compound concentration.
Table 2: Summary of IC50 Values for Isoxazole Compounds
| Isoxazole Compound | Target Cell Line | Exposure Time (hours) | IC50 (µM) |
| Compound A | MCF-7 | 48 | 50.5 |
| Compound B | MCF-7 | 48 | >100 |
| Doxorubicin (Control) | MCF-7 | 48 | 1.2 |
Visualizations
Experimental Workflow
Caption: Workflow of the in-vitro cytotoxicity MTT assay.
Generalized Cytotoxicity Pathway
Caption: Generalized pathway of compound-induced cytotoxicity.
References
- 1. atcc.org [atcc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Molecular Docking of 5-Amino-3-(2-bromophenyl)isoxazole: Application Notes and Protocols for Target Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 5-Amino-3-(2-bromophenyl)isoxazole with potential protein targets. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects. Molecular docking serves as a crucial in silico tool to predict the binding affinity and interaction patterns of this compound with various enzymes and receptors, thereby guiding further drug discovery and development efforts.
Target Proteins for Isoxazole Derivatives
Based on extensive research into isoxazole-containing compounds, several key protein targets have been identified. While specific studies on this compound are limited, the broader class of isoxazole derivatives has been shown to interact with targets such as:
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Isoxazole derivatives have demonstrated significant inhibitory activity against COX enzymes, which are key in the inflammatory pathway.[1][2][3][4][5]
-
5-Lipoxygenase (5-LOX): Another important enzyme in the inflammatory cascade, 5-LOX, has been identified as a target for isoxazole compounds.[6]
-
Carbonic Anhydrase (CA): Certain isoxazole derivatives have shown inhibitory potential against carbonic anhydrase, an enzyme involved in various physiological processes.[7][8]
-
Tubulin: The isoxazole moiety has been incorporated into molecules that target the taxane-binding site of tubulin, a key protein in cell division, highlighting its potential in cancer therapy.[9]
-
Receptor Tyrosine Kinases (e.g., VEGFR2, RET kinase): Isoxazole-based compounds have been investigated as inhibitors of various protein kinases that play a crucial role in cancer progression.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from molecular docking and in vitro studies of various isoxazole derivatives with their respective target proteins. This data can serve as a reference for expected binding affinities and inhibitory concentrations when studying this compound.
Table 1: Molecular Docking and In Vitro Inhibition Data for Isoxazole Derivatives against COX Enzymes
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | IC50 (nM) | Key Interacting Residues | Reference |
| Isoxazole-carboxamides | COX-1 | - | 64 | - | [1][3] |
| COX-2 | - | 13 | ARG-513 | [1][3] | |
| Substituted-isoxazoles | COX-2 | -8.7, -8.5, -8.4 | - | Cys41, Ala151, Arg120 | [2] |
| Novel Isoxazole Derivatives | COX-2 | - | 550 | Val523, Phe518, Arg513, Ser353, Leu352, His90 | [4] |
Table 2: Inhibition Data for Isoxazole Derivatives against Other Targets
| Compound Class | Target Protein | IC50 (µM) | Reference |
| Isoxazole derivatives | 5-LOX | 8.47 | [6] |
| Isoxazole derivatives | Carbonic Anhydrase | 112.3 | [7][8] |
Experimental Protocols
This section provides a detailed, generalized protocol for performing molecular docking of this compound with a target protein, using COX-2 as a primary example.
Protocol 1: Molecular Docking of this compound with COX-2
1. Ligand Preparation:
1.1. Obtain the 3D structure of this compound. This can be done using chemical drawing software such as ChemDraw and saving the structure in a suitable format (e.g., MOL or SDF). 1.2. Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., Avogadro, PyMOL). 1.3. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). 1.4. Save the optimized ligand structure in PDBQT format for use with AutoDock Vina or a similar format for other docking software.
2. Protein Preparation:
2.1. Download the 3D crystal structure of the target protein, for instance, human COX-2, from the Protein Data Bank (PDB ID: 4COX or 3LN1).[2] 2.2. Prepare the protein for docking using software like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger). This typically involves:
- Removing water molecules and any co-crystallized ligands.
- Adding polar hydrogen atoms.
- Assigning Kollman charges.
- Saving the prepared protein structure in PDBQT format.
3. Grid Box Generation:
3.1. Define the binding site on the target protein. This is often centered on the co-crystallized ligand in the original PDB file. 3.2. Generate a grid box that encompasses the entire binding pocket. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely. For COX-2, key residues in the active site include Val523, Phe518, Arg513, and Ser353.[4]
4. Molecular Docking Simulation:
4.1. Use a molecular docking program such as AutoDock Vina, Schrödinger's Glide, or MOE to perform the docking calculations. 4.2. Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. 4.3. Run the docking simulation. The program will generate a series of possible binding poses for the ligand within the protein's active site, along with their predicted binding affinities.
5. Analysis of Results:
5.1. Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy. 5.2. Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, VMD, Discovery Studio). 5.3. Identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for performing molecular docking studies.
Prostaglandin Synthesis Pathway via COX Enzymes
Caption: Inhibition of the prostaglandin synthesis pathway by a potential COX inhibitor.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Amino-3-(2-bromophenyl)isoxazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-Amino-3-(2-bromophenyl)isoxazole scaffold in drug design. This versatile heterocyclic compound serves as a valuable starting material for the synthesis of novel therapeutic agents with potential applications in oncology and anti-inflammatory therapies.
Introduction
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of the isoxazole scaffold have been successfully developed into drugs for a range of diseases.[1][2] The 5-aminoisoxazole moiety, in particular, is a key pharmacophore in various biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of a 2-bromophenyl substituent at the 3-position of the isoxazole ring offers a strategic point for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.
Synthesis of this compound Derivatives
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of a 5-Amino-3-arylisoxazole Derivative
This protocol is adapted from a general method for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives and can be modified for the synthesis of the title compound.[4]
Materials:
-
2-Bromobenzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric ammonium sulfate (CAS) or another suitable Lewis acid catalyst
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzaldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.1 mmol) in isopropyl alcohol (20 mL).
-
Add a catalytic amount of ceric ammonium sulfate (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) using an EtOAc:n-hexane (4:6) mobile phase.[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the mixture with a 10% NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
The resulting this compound-4-carbonitrile can then be subjected to hydrolysis to yield the target compound, this compound.
Applications in Drug Design
Anticancer Activity
Derivatives of the isoxazole scaffold have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1][5][6]
Mechanism of Action:
The anticancer effects of isoxazole derivatives are often attributed to their ability to inhibit key proteins that are overexpressed or hyperactivated in cancer cells. One of the primary targets is Heat Shock Protein 90 (Hsp90) , a molecular chaperone responsible for the conformational maturation and stability of a wide range of oncoproteins.[7][8] Inhibition of Hsp90 leads to the degradation of its client proteins, including those involved in cell cycle regulation, signal transduction, and apoptosis.
Another important mechanism is the inhibition of Cyclooxygenase-2 (COX-2) , an enzyme that is frequently upregulated in various cancers and plays a role in inflammation and tumorigenesis.[1]
Caption: Potential anticancer mechanisms of this compound derivatives.
Quantitative Data on Related Isoxazole Derivatives:
While specific IC₅₀ values for derivatives of this compound are not available in the provided search results, data for other substituted isoxazoles highlight the potential of this scaffold.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-isoxazole-carboxamide analogues | Hep3B | 5.96 - 8.02 | [1] |
| Phenyl-isoxazole-carboxamide analogues | MCF-7 | 4.56 | [1] |
| Phenyl-isoxazole-carboxamide analogues | HeLa | 0.91 | [1] |
| Isoxazoles linked with indole | MCF-7 | 5.51 - 7.72 | [1] |
| Isoxazoles linked with indole | HT-29 | 2.59 - 4.83 | [1] |
| 3-phenyl-5-furan isoxazole derivative | COX-2 | 9.16 | [1] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[9]
Mechanism of Action:
The anti-inflammatory effects of 5-aminoisoxazole derivatives are often linked to the modulation of the NF-κB signaling pathway and the inhibition of pro-inflammatory cytokine production , such as Tumor Necrosis Factor-alpha (TNF-α).[9][10] Additionally, as mentioned in the anticancer section, inhibition of COX-2 is a major mechanism for reducing inflammation.[1]
Caption: Potential anti-inflammatory mechanisms of this compound derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α Production)
This protocol is based on a general method for assessing the anti-inflammatory activity of isoxazole derivatives.[9]
Cell Culture:
-
Use a suitable cell line that produces TNF-α upon stimulation, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (derived from the this compound scaffold) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits TNF-α production by 50%.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. Its synthetic tractability and the diverse biological activities of isoxazole derivatives make it an attractive target for medicinal chemists. Further research is warranted to synthesize and evaluate a library of derivatives based on this scaffold to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrcps.com [ajrcps.com]
- 5. espublisher.com [espublisher.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Antibacterial Activity of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial effects. The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents, making the systematic evaluation of isoxazole derivatives a critical area of research. These application notes provide detailed methodologies for testing the antibacterial activity of isoxazole derivatives, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action.
Data Presentation: Antibacterial Activity of Isoxazole Derivatives
The antibacterial efficacy of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below are representative tables summarizing the antibacterial activity of various isoxazole derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against Escherichia coli
| Compound ID | Substituent Groups | MIC (µg/mL) | Reference |
| IZD-1 | 4-chlorophenyl, 3-methoxyphenyl | 62.5 | [1] |
| IZD-2 | 4-fluorophenyl, 4-nitrophenyl | 31.25 | [1] |
| IZD-3 | 3,4-dimethoxyphenyl | 125 | [1] |
| IZD-4 | 4-hydroxyphenyl | >250 | [1] |
| IZD-5 | N/A | 30 - 80 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against Staphylococcus aureus
| Compound ID | Substituent Groups | MIC (µg/mL) | Reference |
| IZD-6 | 4-chlorophenyl, 3-methoxyphenyl | 31.25 | [1] |
| IZD-7 | 4-fluorophenyl, 4-nitrophenyl | 15.62 | [1] |
| IZD-8 | 3,4-dimethoxyphenyl | 62.5 | [1] |
| IZD-9 | 4-hydroxyphenyl | 125 | [1] |
| IZD-10 | N/A | 10 - 80 | [2] |
Experimental Protocols
Accurate and reproducible data are paramount in antimicrobial drug discovery. The following are detailed protocols for key experiments used to assess the antibacterial activity of isoxazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]
Materials:
-
Isoxazole derivatives (stock solutions of known concentration)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[2]
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the isoxazole derivative stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without the compound), and well 12 will be the negative control (sterility of the medium).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole derivative in which there is no visible growth.[5]
-
Agar Well Diffusion Method
This method is a preliminary screening tool to assess the antibacterial activity of a compound by measuring the zone of growth inhibition on an agar plate.[6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Isoxazole derivative solutions of known concentrations
-
Positive control (e.g., a standard antibiotic) and negative control (solvent used to dissolve the compound)
Protocol:
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly spread a standardized bacterial suspension (equivalent to 0.5 McFarland standard) over the entire surface of an MHA plate to create a uniform lawn of bacteria.[7]
-
-
Creation of Wells:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.[6]
-
-
Application of Test Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the isoxazole derivative solution, positive control, and negative control into separate wells.[6]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This test is typically performed after determining the MIC.[9]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Sterile pipette and tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[5]
-
-
Plating:
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[5]
-
-
Determination of MBC:
-
After incubation, count the number of colony-forming units (CFUs) on each plate.
-
The MBC is the lowest concentration of the isoxazole derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial activity of isoxazole derivatives.
Potential Mechanism of Action: Inhibition of DNA Gyrase
Some isoxazole derivatives have been shown to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.
Potential Mechanism of Action: Inhibition of Cell Wall Synthesis
Certain isoxazole-containing antibiotics, such as cloxacillin, function by inhibiting the synthesis of the bacterial cell wall.
References
- 1. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. benchchem.com [benchchem.com]
- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 5. benchchem.com [benchchem.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microchemlab.com [microchemlab.com]
Application Notes: ADMET Prediction for Novel 5-amino-3-arylisoxazoles
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[1] Novel 5-amino-3-arylisoxazoles represent a promising class of compounds for drug discovery. Early and accurate assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to minimize late-stage attrition and de-risk the development pipeline.[2] This document provides a guide to both in silico prediction and in vitro experimental protocols for evaluating the ADMET profile of these novel compounds. In vitro ADMET assays are essential for profiling pharmacokinetic properties and identifying potential toxicities early in the drug discovery process.[3][4]
1. In Silico ADMET Prediction
Computational screening offers a rapid and cost-effective method to prioritize compounds with favorable ADMET profiles. Various tools, from freeware to commercial software, utilize Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and molecular modeling to predict key parameters.[5] These predictions should always be validated experimentally.[2]
Table 1: Illustrative In Silico ADMET Predictions for a Series of 5-amino-3-arylisoxazoles
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | Caco-2 Permeability (logPapp) | Plasma Protein Binding (%) | hERG Inhibition (pIC50) | Ames Mutagenicity |
| ISO-001 | 315.34 | 2.8 | -3.5 | -5.2 | 92.5 | 4.8 | Low Probability |
| ISO-002 | 329.37 | 3.1 | -4.1 | -5.0 | 95.1 | 5.3 | Low Probability |
| ISO-003 | 348.78 | 3.5 | -4.8 | -4.8 | 97.3 | 6.1 | High Probability |
| ISO-004 | 301.31 | 2.5 | -3.1 | -5.4 | 88.0 | 4.5 | Low Probability |
Note: This table contains example data for illustrative purposes.
Experimental Workflows & Signaling Pathways
A systematic approach, integrating computational and experimental methods, is crucial for efficient ADMET profiling.
Caption: Integrated workflow for ADMET profiling of novel compounds.
Detailed Experimental Protocols
The following protocols outline standard in vitro procedures for assessing key ADMET parameters.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[6]
1. Materials:
-
Human Liver Microsomes (HLM), pooled
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Midazolam, a known CYP3A4 substrate)
-
Ice-cold Acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
96-well incubation plates and analytical plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 2x working solution of HLM in phosphate buffer (e.g., 1.0 mg/mL final protein concentration). Prepare a 2x working solution of the NADPH regenerating system.[7]
-
Compound Dilution: Dilute the test compound stock to an intermediate concentration in phosphate buffer. The final incubation concentration is typically 1 µM.[8]
-
Incubation:
-
Add phosphate buffer to appropriate wells of the 96-well plate.
-
Add the HLM working solution to all wells (except "minus cofactor" controls).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (add buffer to "minus cofactor" wells).[6] Immediately after, add the diluted test compound.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with IS to the respective wells.[6]
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.[7]
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) = (0.693 / t½) / (mg protein/mL).
Table 2: Illustrative Metabolic Stability Data
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) | Classification |
| ISO-001 | 45.2 | 30.7 | Moderate |
| ISO-002 | > 90 | < 15.4 | Low |
| ISO-003 | 12.5 | 110.9 | High |
| ISO-004 | 68.7 | 20.2 | Low-Moderate |
Note: This table contains example data for illustrative purposes.
Protocol 2: Caco-2 Permeability Assay
This assay uses the human colon adenocarcinoma cell line (Caco-2) to predict intestinal absorption of drugs.[9] The cells form a monolayer with tight junctions, mimicking the intestinal barrier.[10]
1. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test Compound (10 mM stock in DMSO)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer Yellow for monolayer integrity check
-
LC-MS/MS system
2. Procedure:
-
Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and monolayer formation.[10]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm². Alternatively, perform a Lucifer Yellow rejection test.[9]
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash monolayers with pre-warmed HBSS (37°C).
-
Add HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
Add the dosing solution (test compound in HBSS, pH 6.5 or 7.4, final concentration 10 µM) to the apical (donor) chamber.[9]
-
-
Transport Experiment (Basolateral to Apical - B→A): To determine the efflux ratio, perform the experiment in the reverse direction.
-
Sampling: Incubate at 37°C with gentle shaking. At a predetermined time (e.g., 120 minutes), take samples from the receiver and donor compartments.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[10]
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 3: Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11][12]
1. Materials:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test Compound
-
96-well plates
-
Plate reader (absorbance at ~570 nm)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat cells with a range of concentrations of the test compound. Include untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Remove the medium and add 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm.
3. Data Analysis:
-
Calculate the percentage of cell viability:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
-
Plot % viability against compound concentration to determine the IC₅₀ value.
Protocol 4: Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][15] It uses strains of Salmonella typhimurium that are auxotrophic for histidine.[16]
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine/biotin)
-
Rat liver S9 fraction (for metabolic activation)
-
Test Compound
-
Positive and negative controls
2. Procedure (Plate Incorporation Method):
-
Preparation: Prepare dilutions of the test compound.
-
Mixture: To a sterile tube, add the following in order:
-
0.1 mL of an overnight culture of the bacterial strain.
-
0.1 mL of the test compound solution (or control).
-
0.5 mL of S9 mix (for metabolic activation) or buffer.[17]
-
-
Incubation: Pre-incubate the mixture at 37°C for 20-30 minutes if using the pre-incubation method, which is generally more sensitive.[18]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[16]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[16]
-
Colony Counting: Count the number of revertant colonies on each plate.
3. Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Protocol 5: hERG Potassium Channel Blockade Assay
Inhibition of the hERG channel can lead to QT interval prolongation, a major cardiac risk.[19] Automated patch-clamp is the standard for assessing hERG liability.[20]
1. Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Extracellular and intracellular buffer solutions
-
Test Compound
-
Positive control (e.g., E-4031, a known hERG blocker)
2. Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
System Setup: Load cells, buffers, and compound plates into the automated patch-clamp system.
-
Recording: The system establishes a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the hERG tail current, which is the primary measurement.[19][21]
-
Compound Application: After establishing a stable baseline current, apply vehicle control followed by sequentially increasing concentrations of the test compound.
-
Measurement: Record the hERG tail current at each concentration until a steady-state effect is observed.
3. Data Analysis:
-
Calculate the percentage of current inhibition at each concentration relative to the vehicle control.
-
Plot the concentration-response curve and fit it using the Hill equation to determine the IC₅₀ value.
Protocol 6: Plasma Protein Binding (PPB) Assay
This assay determines the fraction of a drug bound to plasma proteins, which affects its distribution and availability.[22] Rapid Equilibrium Dialysis (RED) is a common method.[23]
1. Materials:
-
RED device inserts and base plate
-
Plasma (human, rat, etc.)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compound
-
Dialysis membrane (e.g., 8 kDa MWCO)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation: Spike the test compound into plasma (e.g., at 1 µM final concentration).[23]
-
Device Loading: Add the spiked plasma to one chamber of the RED device insert and an equal volume of PBS to the other chamber.[22]
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[22]
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and the buffer chambers.
-
Matrix Matching & Analysis: Combine the buffer sample with blank plasma and the plasma sample with PBS to ensure identical matrix for analysis. Precipitate proteins with ACN containing an internal standard and analyze both samples by LC-MS/MS.[22]
3. Data Analysis:
-
Calculate the fraction unbound (fu):
-
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
-
Calculate the percentage bound:
-
% Bound = (1 - fu) * 100
-
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. mercell.com [mercell.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. ossila.com [ossila.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. benchchem.com [benchchem.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. fda.gov [fda.gov]
- 22. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 23. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 5-Aminoisoxazoles into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-aminoisoxazoles into peptide chains. The use of 5-aminoisoxazoles as unnatural amino acids or amide bond bioisosteres offers a promising strategy to develop peptidomimetics with enhanced biological activity and improved pharmacokinetic properties.[1][2] This document outlines two primary strategies for their incorporation via Solid-Phase Peptide Synthesis (SPPS): the use of Fmoc-protected 5-aminoisoxazole carboxylic acids and the direct coupling of unprotected 5-aminoisoxazole building blocks.
Introduction to 5-Aminoisoxazoles in Peptidomimetics
5-Aminoisoxazoles are five-membered heterocyclic scaffolds that have garnered significant interest in medicinal chemistry.[3] When incorporated into peptides, they can act as rigid spacers, introduce conformational constraints, or serve as bioisosteric replacements for amide bonds.[2][4] This can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and altered solubility profiles. The 5-aminoisoxazole moiety can be introduced as a modified amino acid residue within the peptide backbone, offering a versatile tool for peptide engineering and drug discovery.
Synthesis of 5-Aminoisoxazole Building Blocks
The successful incorporation of 5-aminoisoxazoles into peptides begins with the synthesis of suitable building blocks. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an enamine.
Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
This protocol describes a three-step synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a bifunctional building block that can be incorporated into peptides.[5]
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110°C and remove the ethanol formed during the reaction.
-
Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
-
Dissolve the product from Step 1 in ethanol.
-
Separately, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Add the ethanolic solution of the enoate to the EtONa/NH₂OH·HCl mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol, filter the precipitate, wash with water, and dry.
Step 3: Hydrolysis to 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture until the hydrolysis is complete (monitored by TLC).
-
Acidify the solution to pH 3 with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield AMIA.
Incorporation of 5-Aminoisoxazoles into Peptides via SPPS
Strategy 1: Using Fmoc-Protected 5-Aminoisoxazole-Carboxylic Acids
This strategy involves the standard Fmoc-based solid-phase peptide synthesis protocol, where the 5-aminoisoxazole moiety is introduced as an Fmoc-protected amino acid derivative.
This protocol is based on the method described by Upadhyay et al.[5]
-
Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (1.0 eq) and sodium carbonate (Na₂CO₃) (1.5 eq) in distilled water.
-
In a separate flask, dissolve Fmoc-Osu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-Osu solution dropwise to the AMIA solution with stirring.
-
Stir the reaction mixture for 20 hours at room temperature.
-
Add 0.1 M Na₂CO₃ solution and continue stirring for 7 hours at 26°C.
-
Filter the mixture and wash with ethyl acetate to remove excess Fmoc-Osu and by-products.
-
The aqueous layer containing the Fmoc-AMIA can be acidified to precipitate the product, which is then filtered, washed, and dried.
Note: It has been reported that the amino group of AMIA shows low reactivity in Fmoc protection under typical conditions, resulting in low yields of the desired product.[5][6]
This protocol follows standard Fmoc-SPPS procedures.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-AMIA (3 eq), a coupling reagent such as HATU (3 eq), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5, v/v/v) for 2 hours at room temperature to deprotect the side chains and cleave the peptide from the resin.[6]
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Strategy 2: Direct Coupling of Unprotected 5-Aminoisoxazole-Carboxylic Acids
Due to the low reactivity of the 5-amino group on the isoxazole ring, an alternative and efficient strategy is to directly couple the unprotected 5-aminoisoxazole-carboxylic acid to the N-terminus of the peptide chain.[6]
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS protocols as described in Protocol 3 (steps 1-6).
-
Final Fmoc Deprotection: After coupling the last standard amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Unprotected AMIA Coupling:
-
Prepare a solution of unprotected AMIA (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
For improved efficiency, perform the coupling under ultrasonic agitation for 3 x 15 minutes.[6] Alternatively, classical coupling can be performed for 2 hours, with the step repeated.[6]
-
Monitor the reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Isolation: Cleave the peptide from the resin and isolate it as described in Protocol 3 (steps 7-8).
Data Presentation
The following tables summarize the key reagents and conditions for the synthesis and incorporation of 5-aminoisoxazoles into peptides.
Table 1: Reagents and Conditions for Fmoc-AMIA Synthesis
| Parameter | Value/Condition | Reference |
| AMIA | 1.0 eq | [5] |
| Fmoc-Osu | 1.05 eq | [5] |
| Base | Na₂CO₃ (1.5 eq) | [5] |
| Solvent | Water / 1,4-Dioxane | [5] |
| Reaction Time | 20h, then 7h | [5] |
| Temperature | Room Temperature, then 26°C | [5] |
Table 2: Reagents and Conditions for SPPS Coupling of AMIA
| Parameter | Strategy 1: Fmoc-AMIA | Strategy 2: Unprotected AMIA | Reference |
| Amino Acid | Fmoc-AMIA (3 eq) | AMIA (3 eq) | [6] |
| Coupling Reagent | HATU (3 eq) | HATU (3 eq) | [6] |
| Base | DIPEA (6 eq) | DIPEA (6 eq) | [6] |
| Solvent | DMF | DMF | [6] |
| Reaction Time | 2 hours | 2 hours (classical) or 3 x 15 min (ultrasonic) | [6] |
| Monitoring | Kaiser Test | Kaiser Test | [6] |
Table 3: Cleavage and Deprotection Conditions
| Parameter | Condition | Reference |
| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5, v/v/v) | [6] |
| Reaction Time | 2 hours | [6] |
| Temperature | Room Temperature | [6] |
Characterization of 5-Aminoisoxazole-Containing Peptides
The synthesized peptides should be characterized to confirm their identity and purity.
-
Mass Spectrometry (MS): ESI-MS and MS/MS are used to determine the molecular weight of the peptide and to confirm the incorporation of the 5-aminoisoxazole moiety.[1]
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used to assess the purity of the crude peptide and to purify it to the desired level.
Conclusion
The incorporation of 5-aminoisoxazoles into peptide synthesis provides a valuable strategy for the development of novel peptidomimetics. The protocols outlined in these application notes offer two effective approaches for their inclusion using solid-phase peptide synthesis. The direct coupling of unprotected 5-aminoisoxazole building blocks appears to be a more efficient method due to the observed low reactivity of the isoxazole's amino group towards Fmoc protection. These methodologies open avenues for the exploration of new chemical space in drug discovery and development.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-(2-bromophenyl)isoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Amino-3-(2-bromophenyl)isoxazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing 5-amino-3-arylisoxazoles is through a one-pot multicomponent reaction. A likely synthetic pathway for this compound involves the reaction of 2-bromobenzaldehyde, a compound with an active methylene group (like malononitrile), and hydroxylamine hydrochloride. This reaction is typically performed in a suitable solvent such as isopropyl alcohol and can be catalyzed by a Lewis acid.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 5-aminoisoxazoles can arise from several factors. One primary concern is the instability of the nitrile oxide intermediate, which can dimerize into furoxans as a common side reaction. To mitigate this, it is recommended to generate the nitrile oxide in situ in the presence of the dipolarophile. Additionally, optimizing reaction conditions such as the choice of catalyst and solvent can significantly impact the yield.
Q3: I am observing the formation of byproducts. How can I minimize them?
Byproduct formation is a common issue in isoxazole synthesis. The dimerization of the nitrile oxide intermediate to form furoxans is a significant side reaction. To minimize this, ensure the in situ generation of the nitrile oxide is slow and that it can react with the alkyne as it is formed. Other potential side reactions can be minimized by carefully controlling the reaction temperature and stoichiometry of the reagents. Purification techniques such as column chromatography are often necessary to remove persistent impurities.
Q4: What are the key safety precautions to consider during this synthesis?
Many reagents used in isoxazole synthesis are hazardous. For instance, hydroxylamine and its salts can be unstable and potentially explosive. Nitrile oxides are also reactive and should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures. |
| Decomposition of starting materials or intermediates. | - Ensure the quality of starting materials.- For reactions involving nitrile oxides, generate them in situ at low temperatures to prevent dimerization. | |
| Incorrect stoichiometry of reagents. | - Carefully measure and verify the molar ratios of all reactants. | |
| Ineffective catalyst. | - Use an appropriate Lewis acid catalyst, such as ceric ammonium nitrate, and optimize its concentration.[2] | |
| Formation of Multiple Products | Lack of regioselectivity. | - The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isoxazole. If other regioisomers are forming, consider modifying the substituents to enhance steric or electronic control. |
| Side reactions. | - Control the reaction temperature to minimize temperature-dependent side reactions.- Ensure slow, in situ generation of reactive intermediates like nitrile oxides. | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
| Oily or non-crystalline product. | - Try different solvent systems for recrystallization.- If the product is an oil, attempt to convert it to a solid salt by treating it with a suitable acid. |
Data on Yield Improvement
The yield of 5-amino-3-arylisoxazole synthesis can be significantly influenced by the choice of catalyst and solvent. The following table summarizes the effect of different conditions on the yield of a similar compound, 5-amino-3-phenylisoxazole-4-carbonitrile, which can serve as a guide for optimizing the synthesis of this compound.[2]
| Catalyst (2 mmol) | Solvent | Yield (%) |
| Ceric Ammonium Nitrate (CAN) | Isopropyl Alcohol | 92 |
| InCl₃ | Isopropyl Alcohol | 85 |
| ZnCl₂ | Isopropyl Alcohol | 82 |
| FeCl₃ | Isopropyl Alcohol | 78 |
| CAN | Ethanol | 88 |
| CAN | Methanol | 85 |
| CAN | DMF | 75 |
| CAN | Acetonitrile | 72 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of this compound
This protocol is adapted from the synthesis of structurally related 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[2]
Materials:
-
2-Bromobenzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Ceric Ammonium Nitrate (CAN) or another suitable Lewis acid catalyst
-
Isopropyl alcohol (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (30 mL).
-
Stir the mixture at room temperature using a magnetic stirrer.
-
Slowly add the Lewis acid catalyst (e.g., Ceric Ammonium Nitrate, 2 mmol) to the reaction mixture.
-
Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.
-
After the reaction is complete, pour the mixture into cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: A general experimental workflow for the one-pot synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: Purification of 5-Amino-3-Arylisoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-amino-3-arylisoxazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification workflow in a question-and-answer format.
Issue 1: Low Purity After Initial Work-up
Question: My crude 5-amino-3-arylisoxazole product is highly impure after the initial extraction and solvent removal. What are the likely impurities and how can I minimize them?
Answer: Common impurities in the synthesis of 5-amino-3-arylisoxazoles often include unreacted starting materials (e.g., substituted aromatic aldehydes, malononitrile, hydroxylamine hydrochloride) and side-products from competing reactions.[1] The multicomponent nature of many synthetic routes can lead to a complex crude mixture.[1]
Recommended Actions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Adjust stoichiometry, reaction time, or temperature as needed.
-
Aqueous Wash: Perform a thorough aqueous wash of the organic layer after extraction. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, while a brine wash will aid in removing excess water and some water-soluble impurities.
-
Solvent Selection: Use a solvent for extraction in which your product is highly soluble, but the impurities are less soluble.
Issue 2: Difficulty with Crystallization
Question: I am unable to crystallize my 5-amino-3-arylisoxazole derivative from common solvents. What strategies can I employ to induce crystallization?
Answer: Crystallization is governed by intermolecular interactions, such as hydrogen bonds and π-interactions.[2] The 5-amino group and the aryl ring are key players in forming a stable crystal lattice.[2] Failure to crystallize can be due to residual impurities, supersaturation issues, or the selection of an inappropriate solvent system.
Recommended Actions:
-
Purity Check: Ensure the material is sufficiently pure (>90%) using NMR or LC-MS. Impurities can significantly inhibit crystal formation. If necessary, perform a preliminary purification by flash chromatography.
-
Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed chamber containing a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
-
Seeding: If you have a small amount of crystalline material, add a single seed crystal to a supersaturated solution to initiate crystallization.
Issue 3: Poor Separation During Column Chromatography
Question: My 5-amino-3-arylisoxazole streaks on the silica gel column, and I am getting poor separation from a closely-eluting impurity. What can I do to improve my chromatographic purification?
Answer: The basic nature of the 5-amino group can lead to strong interactions with the acidic silica gel, causing streaking and poor resolution. Closely-eluting impurities often have similar polarity to the desired product.
Recommended Actions:
-
TLC Optimization: Before running a column, optimize the mobile phase using TLC. The ideal solvent system should give a retention factor (Rf) for your product between 0.2 and 0.4 and show good separation from impurities.
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To reduce streaking, add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel.
-
Use a Different Solvent System: Explore different solvent systems. Common choices for this class of compounds include gradients of ethyl acetate in hexane or dichloromethane in methanol.
-
-
Change the Stationary Phase:
-
Alumina: Consider using neutral or basic alumina as the stationary phase, which can be more suitable for basic compounds.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography (using a C18 stationary phase and a mobile phase like water/acetonitrile or water/methanol) can be highly effective.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to achieve very high purity, preparative HPLC is a powerful option.
Issue 4: Product Degradation During Purification
Question: I am observing product degradation or the appearance of new spots on TLC after leaving my compound on a silica gel column overnight or upon heating for crystallization. What causes this instability?
Answer: Some 5-amino-isoxazole derivatives can exhibit limited stability, particularly under acidic or thermal stress.[3] The acidic surface of silica gel can catalyze the degradation of sensitive compounds. Similarly, prolonged heating during crystallization attempts can lead to decomposition.
Recommended Actions:
-
Minimize Contact Time with Silica: Do not let the compound sit on a silica column for extended periods. Prepare the column and run the purification in one continuous process.
-
Use Deactivated Silica/Alumina: Use silica gel that has been pre-treated with a basic modifier or switch to neutral alumina to minimize acid-catalyzed degradation.
-
Avoid High Temperatures: When attempting crystallization, use the minimum amount of heat necessary to dissolve the compound. If the compound is thermally labile, focus on room-temperature methods like slow evaporation or vapor diffusion.
-
Work Under Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.
Purification Parameters Overview
The following table summarizes common purification techniques and typical parameters used for 5-amino-3-arylisoxazoles and related heterocyclic compounds.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Key Considerations |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Add 0.1-1% triethylamine to prevent streaking.[4] |
| Neutral Alumina | Dichloromethane/Methanol gradient | Good alternative for basic, acid-sensitive compounds. | |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol gradient | Effective for compounds with sufficient hydrophobicity. | |
| Crystallization | N/A | Ethanol, Isopropanol, Ethyl Acetate, Toluene | Choice depends on the specific solubility profile of the derivative. |
| Preparative HPLC | C18 Silica | Water/Acetonitrile or Water/Methanol with TFA or Formic Acid buffer | Provides high resolution for achieving analytical purity. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the compound and a few drops of a test solvent. If it dissolves immediately, it is too soluble. If it doesn't dissolve upon heating, it is not soluble enough. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the compound to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the most common first-step purification method for 5-amino-3-arylisoxazoles? A1: Flash column chromatography on silica gel is the most widely employed initial purification technique.[4][5] It is effective at removing bulk impurities and unreacted starting materials from the crude reaction mixture.
Q2: My compound is a salt (e.g., hydrochloride). How should I approach its purification? A2: Purifying salts via chromatography can be challenging. It is often preferable to neutralize the salt to the free base form using a mild aqueous base (like sodium bicarbonate), extract the free base into an organic solvent, and then purify it using standard chromatographic techniques. The pure free base can then be converted back to the desired salt if necessary.
Q3: Can I use trituration to purify my 5-amino-3-arylisoxazole? A3: Yes, trituration can be an effective and simple method if there is a significant difference in solubility between your product and the impurities. Suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. Stir or sonicate the suspension, then filter to isolate the purified, insoluble product.
Q4: How do I confirm the purity of my final product? A4: Purity should be assessed using a combination of techniques. High-resolution NMR (¹H and ¹³C) is essential to confirm the structure and identify any residual solvent or impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for determining the presence of minor impurities and confirming the molecular weight. For crystalline solids, melting point analysis can also be a good indicator of purity.
References
- 1. ajrcps.com [ajrcps.com]
- 2. [PDF] Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach | Semantic Scholar [semanticscholar.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Isoxazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in isoxazole synthesis, particularly via 1,3-dipolar cycloaddition, can stem from several factors. The most common issue is the instability of the nitrile oxide intermediate, which can dimerize to form a furoxan byproduct.[1][2][3]
Troubleshooting Steps:
-
In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) to ensure it reacts promptly with the alkyne (dipolarophile).[2] This can be achieved by the slow addition of a base to a mixture of the hydroximoyl chloride precursor and the alkyne, or by the oxidation of an aldoxime.[2][3]
-
Temperature Control: Higher temperatures can accelerate the dimerization of the nitrile oxide.[3] It is crucial to optimize the temperature; sometimes, lowering it can reduce the rate of dimerization more significantly than the desired cycloaddition.[4]
-
Reagent Stoichiometry: Using a slight excess of the alkyne can help to outcompete the nitrile oxide dimerization process.[3][4]
-
Base and Solvent Selection: The choice of base for dehydrohalogenation of hydroximoyl chlorides (e.g., triethylamine) and the solvent are critical and may require optimization.[1][3]
Q2: I am observing a significant amount of furoxan (a nitrile oxide dimer) as a byproduct. How can I minimize its formation?
A2: Furoxan formation is a classic side reaction in isoxazole synthesis that competes with the desired cycloaddition.[1][4]
Strategies to Minimize Dimerization:
-
Maintain Low Nitrile Oxide Concentration: The key is to keep the instantaneous concentration of the free nitrile oxide low. This is best achieved by generating it slowly in situ in the presence of a high concentration of the dipolarophile (the alkyne or alkene).[2][4]
-
Slow Addition: If you are using a pre-formed hydroximoyl chloride, adding the base dropwise to the reaction mixture containing the alkyne ensures the nitrile oxide is consumed as it is formed.[4]
-
Excess Dipolarophile: Using an excess of the alkyne can statistically favor the bimolecular cycloaddition over the bimolecular dimerization.[4]
Q3: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I control the regioselectivity?
A3: Regioselectivity is a common challenge and is governed by both electronic and steric factors of the nitrile oxide and the dipolarophile.[1][4] The reaction between a nitrile oxide and a terminal alkyne typically favors the 3,5-disubstituted isomer.[1]
Methods to Control Regioselectivity:
-
Catalysis: The use of a copper(I) catalyst (e.g., CuI) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been used for this purpose.[1][4]
-
Substituent Effects: The electronic nature of the substituents plays a key role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[4]
-
Steric Hindrance: Bulky groups on either the nitrile oxide or the alkyne will sterically direct the cycloaddition, generally favoring the less hindered product.[1]
-
Alternative Routes for 3,4-isomers: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] An effective strategy is the [3+2] cycloaddition of in situ generated nitrile oxides with enamines, which can be highly regiospecific for the 3,4-isomer.[1]
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to troubleshooting low-yield reactions.
Data Presentation: Solvent and Base Effects
The choice of solvent and base can significantly impact the efficiency of nitrile oxide generation from hydroximoyl chlorides and the subsequent cycloaddition.
Table 1: Influence of Reaction Parameters on Isoxazole Yield
| Entry | Precursor | Dipolarophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde Oxime | Phenylacetylene | NCS (1.1), Et3N (1.5) | CHCl3 | RT | 12 | 85 | [5] |
| 2 | Benzaldehyde Oxime | Styrene | t-BuOI (1.0), K2CO3 (2.0) | CH2Cl2 | RT | 1 | 96 | [6] |
| 3 | 4-Chlorobenzaldoxime | Phenylacetylene | Oxone, Na2CO3 | Ball-milling | RT | 0.5 | 85 | [7][8] |
| 4 | Hydroxyimidoyl chloride | Terminal Alkyne | Et3N (1.1) | Toluene | 80 | - | ~82 | Adapted from[9] |
| 5 | Chalcone | NH2OH·HCl | 40% KOH | Ethanol | Reflux | 12 | >80 | [10] |
Note: Yields are highly substrate-dependent. This table provides examples from different methodologies to illustrate the variety of effective conditions.
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using N-Chlorosuccinimide (NCS) as the oxidant.
Materials:
-
Aldoxime (e.g., Benzaldehyde oxime, 1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
N-Chlorosuccinimide (NCS, 1.1 mmol)
-
Triethylamine (Et3N, 1.5 mmol)
-
Chloroform (CHCl3, 10 mL)
Procedure:
-
To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in chloroform (10 mL), add NCS (1.1 mmol) in one portion at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add triethylamine (1.5 mmol) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in 5-aminoisoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 5-aminoisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-aminoisoxazoles?
A1: Common synthetic routes to 5-aminoisoxazoles include the reaction of β-ketonitriles with hydroxylamine, the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, and the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.
Q2: What are the typical side products observed in 5-aminoisoxazole synthesis?
A2: The most prevalent side product is the regioisomeric 3-aminoisoxazole.[4][5] Other common impurities include bis-isoxazoles, amide by-products from the reaction of nitriles with hydroxylamine, and solvent-related by-products such as 5-ethoxyisoxazoles when ethanol is used as a solvent.[6][7][8]
Q3: How can I distinguish between 5-aminoisoxazole and its 3-aminoisoxazole regioisomer?
A3: Unambiguous identification of 5-aminoisoxazole and its 3-aminoisoxazole isomer is critical and can be achieved using a combination of modern analytical techniques.[9] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is one of the most powerful tools for structural elucidation.[9] Mass spectrometry (MS) can aid in differentiation through the analysis of fragmentation patterns.[9] High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation and purification of the isomers.[9]
Q4: What are the key factors that influence the regioselectivity of the reaction between a β-ketonitrile and hydroxylamine?
A4: The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine to form either a 5-aminoisoxazole or a 3-aminoisoxazole is primarily influenced by the reaction temperature and pH.[4] Careful control of these parameters is crucial for selectively synthesizing the desired isomer.
Troubleshooting Guide
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptom: NMR and/or LC-MS analysis of the purified product indicates the presence of a significant amount of the 3-aminoisoxazole regioisomer in addition to the desired 5-aminoisoxazole.
Possible Causes and Solutions:
-
Incorrect pH: The reaction pH is a critical factor in determining the regioselectivity of the cyclization reaction with hydroxylamine.
-
Solution: Carefully control the pH of the reaction mixture. A systematic pH screen may be necessary to determine the optimal conditions for the desired 5-aminoisoxazole isomer.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, affecting the isomeric ratio.
-
Solution: Lowering the reaction temperature may improve the selectivity for the desired isomer.[10] Perform the reaction at different temperatures to find the optimal condition.
-
-
Nature of the Starting Material: The substituents on the β-ketonitrile can sterically or electronically favor the formation of one isomer over the other.
Issue 2: Low Yield of the Desired 5-Aminoisoxazole
Symptom: The isolated yield of the 5-aminoisoxazole is consistently low, even after purification.
Possible Causes and Solutions:
-
Side Reactions: The formation of by-products such as bis-isoxazoles or amide derivatives can consume the starting materials and reduce the yield of the desired product.
-
Solution: In the case of 1,3-dipolar cycloadditions, the slow, in-situ generation of the nitrile oxide can help maintain a low concentration of the dipole and improve selectivity, thus minimizing side reactions.[10] When using hydroxylamine, ensure that the reaction conditions do not favor the formation of amide by-products.[6][8]
-
-
Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong acid or base) may be too harsh, leading to the degradation of the reactants or the final product.
-
Inefficient Purification: The desired product may be lost during the work-up and purification steps.
-
Solution: Re-evaluate the purification method. For example, if using column chromatography, ensure the chosen solvent system provides good separation of the product from impurities.[10]
-
Issue 3: Formation of Solvent-Related By-products
Symptom: The product is contaminated with a by-product that incorporates a fragment of the reaction solvent (e.g., an ethoxy group when using ethanol).
Possible Causes and Solutions:
-
Solvent Reactivity: Certain solvents can react with the starting materials or intermediates under the reaction conditions. For example, when synthesizing bis(5-aminoisoxazole) in ethanol, 5-ethoxyisoxazole can be formed as a by-product.[7]
-
Solution: Change the solvent to a less nucleophilic one. For instance, switching from ethanol to tert-butanol has been shown to significantly improve the yield of the desired product by minimizing the formation of the corresponding ether by-product.[7]
-
Quantitative Data on 5-Aminoisoxazole Synthesis
The following table summarizes the yields of 5-aminoisoxazoles obtained through a 1,3-dipolar cycloaddition reaction, highlighting the impact of the nitrile oxide generation method.[2][11]
| Entry | R Group | Enamine | Method of Nitrile Oxide Generation | Product | Yield (%) |
| 1 | p-ClPh | Morpholine | Dehydrohalogenation of a chloroxime | 4a | 75 |
| 2 | p-ClPh | Piperidine | Dehydrohalogenation of a chloroxime | 4b | 70 |
| 3 | p-ClPh | N-methylaniline | Dehydrohalogenation of a chloroxime | 4c | 95 |
| 4 | Me | Morpholine | Dehydration of a primary nitro derivative | 4d | 85 |
| 5 | Me | Piperidine | Dehydration of a primary nitro derivative | 4e | 80 |
| 6 | Me | N-methylaniline | Dehydration of a primary nitro derivative | 4f | 72 |
| 7 | H | Morpholine | From nitromethane | 4g | 64 |
| 8 | H | Piperidine | From nitromethane | 4h | 58 |
| 9 | H | N-methylaniline | From nitromethane | 4i | 65 |
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Methylisoxazol-5-yl)morpholine via 1,3-Dipolar Cycloaddition[2]
To a flame-dried, 50 mL two-neck round bottom flask under a nitrogen atmosphere, add 1-morpholinoacrylonitrile (5 mmol), nitroethane (6 mmol, 1.2 equivalents), and distilled phenylisocyanate (9 mmol, 1.8 equivalents) in dry toluene (15 mL). Slowly add triethylamine (5 drops). A precipitate of diphenylurea will form. Continue stirring overnight at room temperature. Filter off the urea and concentrate the solution in vacuo. Purify the obtained product by column chromatography on silica gel or by distillation.
Protocol 2: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate from a Thiocarbamoylcyanoacetate[3]
In a one-liter round-bottomed flask, react absolute ethanol (38 ml) with sodium (2.3 g, 0.1 mol). After cooling to room temperature, add ethyl cyanoacetate (11.3 g, 0.1 mol). Stir the reaction mixture at room temperature for 15 minutes. To this solution, add the appropriate aryl isothiocyanate (0.1 mol) and stir for an additional 24 hours at room temperature to yield the ethyl arylthiocarbamoyl-cyanoacetate intermediate.
To a solution of the ethyl arylthiocarbamoyl-cyanoacetate (0.01 mol) in ethanol, add hydroxylamine hydrochloride (0.01 mol) and sodium acetate (0.01 mol) in water. Reflux the mixture for the time required for the reaction to complete (monitor by TLC). After cooling, the precipitated product is filtered, washed with water, and recrystallized from ethanol.
Visualizations
Caption: Regioselective synthesis of aminoisoxazoles.
References
- 1. ijcrt.org [ijcrt.org]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity in Isoxazole Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low reactivity of precursors during isoxazole synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My isoxazole synthesis from a 1,3-dicarbonyl compound and hydroxylamine is sluggish and giving low yields. What are the potential causes and how can I improve it?
Low reactivity of 1,3-dicarbonyl compounds can be attributed to several factors, including steric hindrance, unfavorable electronic properties, and suboptimal reaction conditions. Here are some troubleshooting strategies:
-
Reaction Conditions Optimization:
-
Temperature: Gently heating the reaction mixture, for instance, by refluxing in a suitable solvent like ethanol, can significantly increase the reaction rate.[1]
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The use of a mild base like pyridine can be beneficial.[2]
-
Water Removal: The final step of the reaction is a dehydration to form the aromatic isoxazole ring. Employing a Dean-Stark apparatus to remove water can drive the equilibrium towards product formation.[1]
-
-
Activation of the Dicarbonyl Compound:
-
Lewis Acid Catalysis: Lewis acids such as Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to activate one of the carbonyl groups preferentially, facilitating the initial attack of hydroxylamine and improving the reaction rate.[2]
-
Substrate Modification: Converting the 1,3-dicarbonyl compound into a more reactive β-enamino diketone can provide better regiochemical control and enhance reactivity.[2]
-
Q2: I am observing very low conversion in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. What are the common reasons for this low reactivity?
Low yields in 1,3-dipolar cycloadditions are often due to the low reactivity of the alkyne (dipolarophile) or inefficient generation and stability of the nitrile oxide (dipole).
-
Activating the Alkyne:
-
Electron-Withdrawing Groups: Alkynes bearing electron-withdrawing groups can sometimes exhibit lower reactivity in thermally initiated cycloadditions.
-
Catalysis: The use of a Copper(I) catalyst is a well-established method to significantly accelerate the reaction and control regioselectivity, particularly for terminal alkynes.[3] Ruthenium catalysts have also been employed for this purpose.[4] For electron-deficient alkynes, gold-catalyzed reactions have been shown to be effective.[5]
-
-
Optimizing Nitrile Oxide Generation and Reaction:
-
In situ Generation: Nitrile oxides are often unstable and prone to dimerization to form furoxans.[4] Generating the nitrile oxide in situ in the presence of the alkyne is crucial. This can be achieved by the dehydration of nitroalkanes or the oxidation of aldoximes.[6]
-
Slow Addition: If not generated in situ, the slow addition of the nitrile oxide to the reaction mixture containing the alkyne can maintain a low concentration of the dipole, favoring the desired cycloaddition over dimerization.[1]
-
Excess Alkyne: Using a slight excess of the alkyne can also help to outcompete the dimerization of the nitrile oxide.[3]
-
Q3: My chalcone precursor is sterically hindered, leading to poor yields of the corresponding isoxazole. What strategies can I employ to overcome this?
Steric hindrance around the α,β-unsaturated ketone functionality of the chalcone can impede the nucleophilic attack of hydroxylamine and subsequent cyclization. The following approaches can be beneficial:
-
Stronger Base and Harsher Conditions:
-
Alternative Synthetic Routes:
-
If direct cyclization proves difficult, consider alternative multi-step routes that might involve modification of the chalcone to reduce steric hindrance or the use of a different isoxazole synthesis methodology altogether.
-
Q4: I am working with an electron-deficient chalcone, and the reaction is not proceeding as expected. How can I activate this precursor?
Electron-deficient chalcones can be less reactive towards nucleophilic attack. Optimizing the reaction conditions is key:
-
Solvent and Base Screening: Systematically screen different solvents and bases to find the optimal combination for your specific substrate. Polar protic solvents like ethanol are commonly used, but other options should be considered.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions with poorly reactive substrates by providing rapid and efficient heating.
Data Presentation
Table 1: Effect of Lewis Acid (BF₃·OEt₂) on Isoxazole Synthesis from a β-Enamino Diketone [2]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Yield of 3,4-disubstituted isoxazole (%) |
| 1 | 0.5 | Acetonitrile | 25 |
| 2 | 1.0 | Acetonitrile | 56 |
| 3 | 1.5 | Acetonitrile | 70 |
| 4 | 2.0 | Acetonitrile | 82 |
| 5 | 2.0 | Dichloromethane | 75 |
Table 2: Comparison of Uncatalyzed vs. Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition [3]
| Alkyne | Nitrile Oxide Precursor | Catalyst | Yield (%) |
| Phenylacetylene | Arylnitrile oxide | None | Low to moderate |
| Phenylacetylene | Arylnitrile oxide | CuI | Significantly improved |
Table 3: Yields of Isoxazoles from Various Chalcones [4]
| Chalcone Substituents (Ar1-CH=CH-CO-Ar2) | Yield (%) |
| Ar1 = 4-methoxyphenyl, Ar2 = 2,4-dimethoxyphenyl | 45 |
| Ar1 = 3-hydroxyphenyl, Ar2 = phenyl | 62 |
| Ar1 = 4-methoxyphenyl, Ar2 = 4-pyridinyl | 55 |
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis from Chalcones [4]
-
Dissolution: Dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Base Addition: Add 40% aqueous potassium hydroxide (5 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
-
Extraction: Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Evaporate the solvent from the combined organic layers to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid [2]
-
Reactant Mixture: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL). Add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).
-
Cooling: Cool the mixture in an ice bath.
-
Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the cooled and stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low isoxazole yield.
Caption: Key synthetic pathways for isoxazole formation.
References
- 1. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H [pubs.rsc.org]
- 6. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes | MDPI [mdpi.com]
- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Purification Methods for Brominated Isoxazole Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of brominated isoxazole isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for separating brominated isoxazole isomers?
A1: For separating closely related isomers like brominated isoxazoles, a systematic approach is crucial. Reversed-phase HPLC is the most common starting point.[1] Begin with a broad scouting gradient run on a C18 column to determine the elution range of your isomers.[2] A typical mobile phase system would be a gradient of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1]
Q2: How do I select the appropriate stationary phase (column) for my separation?
A2: The choice of stationary phase is critical for achieving selectivity between isomers. While a standard C18 column is a good starting point, positional isomers may require alternative chemistries if co-elution occurs.[1][2] Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities due to pi-pi interactions, which can be advantageous for aromatic, halogenated compounds like brominated isoxazoles.
Q3: My isomers are chiral. How does this affect my purification strategy?
A3: Standard (achiral) HPLC cannot separate enantiomers. If you are working with chiral brominated isoxazole isomers, you must use a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are widely used and effective for separating a broad range of chiral compounds, including isoxazole derivatives.[5] Alternatively, diastereomers can be formed by reacting the enantiomeric mixture with a chiral derivatizing agent, followed by separation on a standard achiral column.[6]
Q4: What are the key mobile phase parameters to optimize for better resolution?
A4: To improve the separation of isomers (increase resolution), you can systematically adjust the following mobile phase parameters:
-
Organic Modifier Type : Switching between acetonitrile and methanol can significantly alter selectivity, as they have different solvent properties.[2]
-
Solvent Strength : Adjusting the ratio of the organic modifier to the aqueous phase affects retention time. A weaker mobile phase (less organic) increases retention, providing more opportunity for the isomers to separate on the column.[2][7]
-
pH : For ionizable isoxazole derivatives, small changes in mobile phase pH can dramatically impact retention and selectivity.[2]
-
Temperature : Adjusting the column temperature can alter selectivity. Lower temperatures often improve chiral separations.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q5: My brominated isoxazole isomers are not separating (co-eluting or poor resolution). What should I do?
A5: Co-elution is the most common challenge in isomer separation.[2] The primary goal is to improve the column's selectivity (α). If you observe peak shoulders or merged peaks, follow a systematic optimization approach.[2] First, optimize the mobile phase as described in Q4. If mobile phase adjustments are insufficient, changing the stationary phase to one with a different chemistry (e.g., from C18 to Phenyl-Hexyl) is the next logical step.[2]
Caption: Troubleshooting workflow for poor isomer resolution.
Q6: How can I improve my peak shape (e.g., tailing or fronting)?
A6: Poor peak shape compromises resolution and the accuracy of quantification.[2]
-
Peak Tailing : This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds.[8]
-
Solution : Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol interactions. Ensure your sample is dissolved in a solvent weaker than or equal to the mobile phase.[9]
-
-
Peak Fronting : This can be a sign of column overloading or poor sample solubility.
Q7: My system backpressure is high or fluctuating. How do I diagnose the issue?
A7: High or unstable backpressure can indicate a blockage or a leak in the HPLC system.[2][8] A systematic approach is needed to locate the source of the problem.
- Troubleshooting Steps : Begin by disconnecting components starting from the detector and moving backward toward the pump.[2] If the pressure drops after disconnecting the column, the column frit is likely blocked. If the pressure remains high after disconnecting all components, the issue may be within the pump or injector.[12]
start [label="High or Fluctuating Backpressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
disconnect_column [label="Disconnect Column from Detector.\nIs pressure normal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
column_issue [label="Blockage is in the Column", fillcolor="#F1F3F4", fontcolor="#202124"];
reverse_flush [label="Reverse/Flush Column\n(if permitted)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
replace_frit [label="Replace Inlet Frit", fillcolor="#4285F4", fontcolor="#FFFFFF"];
replace_column [label="Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
system_issue [label="Blockage is in the System\n(pre-column)", fillcolor="#F1F3F4", fontcolor="#202124"];
check_tubing [label="Check Tubing for Blockages", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_injector [label="Inspect Injector Rotor Seal", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_pump [label="Inspect Pump Seals/Check Valves", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> disconnect_column;
disconnect_column -> column_issue [label="No"];
disconnect_column -> system_issue [label="Yes"];
column_issue -> reverse_flush;
reverse_flush -> replace_frit;
replace_frit -> replace_column;
system_issue -> check_tubing;
check_tubing -> check_injector;
check_injector -> check_pump;
}
Caption: Diagnostic workflow for high system backpressure.
Q8: Why are my retention times shifting between injections?
A8: Shifting retention times indicate a lack of system stability, which can have several causes:
-
Insufficient Equilibration : Ensure the column is properly equilibrated with the initial mobile phase conditions between gradient runs. Increasing the equilibration time is a common solution.[10][12]
-
Mobile Phase Changes : If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly.[9] Volatilization of an organic solvent can also change the mobile phase composition over time. Prepare fresh mobile phase daily.[13]
-
Temperature Fluctuations : Use a thermostatted column compartment to maintain a consistent temperature, as temperature affects mobile phase viscosity and retention.[7][10]
-
Leaks : A leak in the system will cause a drop in pressure and can lead to fluctuating flow rates and retention times.[14]
Experimental Protocols & Data
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a separation method for brominated isoxazole isomers.
Caption: General workflow for HPLC method development.
-
Sample Preparation : Dissolve the isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., the mobile phase itself or a weaker solvent).[11] Filter the sample through a 0.22 or 0.45 µm syringe filter.[13]
-
Initial Column and Mobile Phase :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV, set at a wavelength where isomers absorb (e.g., 254 nm).
-
-
Scouting Gradient : Perform a fast, broad linear gradient run (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the isomers.
-
Method Optimization : Based on the scouting run, adjust the gradient to improve resolution around the target peaks. If isomers elute close together, a shallower gradient or an isocratic hold may be necessary.
Quantitative Data Summary
The following tables illustrate how changing key parameters can affect the separation of two hypothetical brominated isoxazole isomers.
Table 1: Effect of Stationary Phase on Selectivity (α) (Isocratic Conditions: 60% Acetonitrile / 40% Water at 1.0 mL/min)
| Column Type | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Selectivity (α) | Resolution (Rs) |
| C18 | 8.2 | 8.4 | 1.03 | 0.8 |
| Phenyl-Hexyl | 9.5 | 10.1 | 1.06 | 1.6 |
| PFP | 7.1 | 7.8 | 1.10 | 2.1 |
Table 2: Effect of Mobile Phase Composition on Resolution (Rs) (Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
| % Acetonitrile | % Water | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 70% | 30% | 6.1 | 6.4 | 1.1 |
| 60% | 40% | 9.5 | 10.1 | 1.6 |
| 50% | 50% | 14.2 | 15.3 | 2.2 |
Table 3: General HPLC Troubleshooting Summary
| Issue | Common Cause(s) | Recommended Solution(s) |
| No Peaks | Leak, incorrect mobile phase, detector lamp off, air bubbles in pump. | Check for leaks, confirm mobile phase composition, check detector settings, purge the pump.[10] |
| Split Peaks | Column blockage at inlet, injector issue (rotor seal), sample solvent incompatible with mobile phase. | Reverse/flush column, inspect/replace injector rotor seal, dissolve sample in mobile phase.[11][12] |
| Baseline Drift/Noise | Column contamination, temperature fluctuation, mobile phase not degassed, detector lamp failing. | Flush column, use column oven, degas mobile phase, replace detector lamp.[13] |
| Ghost Peaks | Contamination in system, sample carryover from previous injection. | Flush entire system, run blank gradients, clean autosampler injection port and needle.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. lcms.cz [lcms.cz]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Enhancing the Stability of 5-Aminoisoxazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 5-aminoisoxazole compounds in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-aminoisoxazole compounds in solution? The stability of 5-aminoisoxazole compounds in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] The isoxazole ring, in particular, can be susceptible to degradation under various conditions.
Q2: What are the recommended storage conditions for stock solutions of 5-aminoisoxazole derivatives? For long-term storage, solid compounds should be kept in a tightly sealed container at 2°C to 8°C, protected from light and moisture.[1] It is highly recommended to prepare fresh solutions for each experiment. If temporary storage of a solution is necessary, it should be kept refrigerated (2-8°C) and used within 24 hours to minimize degradation.[1]
Q3: How does pH impact the stability of the isoxazole ring? The pH of the solution is a critical factor. Generally, the isoxazole ring is more resistant to opening in acidic and neutral conditions.[2][3] However, it is susceptible to base-catalyzed hydrolysis, which leads to ring cleavage.[2] For example, the isoxazole ring in leflunomide is stable at pH 4.0 and 7.4 at 25°C but degrades at pH 10.0.[2] Some derivatives may also experience acid-catalyzed degradation at very low pH values (less than 3.5).[3]
Q4: What are the common degradation pathways for 5-aminoisoxazole compounds? Common degradation pathways include:
-
Hydrolysis: The isoxazole ring can undergo cleavage, particularly under basic (base-catalyzed) or strongly acidic conditions.[2][3]
-
Oxidation: The molecule can be susceptible to oxidation, which may lead to the formation of corresponding oxides.[1][4]
-
Photolysis: Exposure to light can cause degradation, so protection from light is crucial, especially for solutions.[1]
Q5: I am observing unexpected peaks in my HPLC analysis of a 5-aminoisoxazole compound. What could be the cause? The appearance of unknown peaks in an HPLC chromatogram can stem from several sources:
-
Compound Degradation: The compound may be degrading under the experimental or storage conditions.[1] Running a forced degradation study can help identify potential degradation products.[1]
-
Impurities: The starting material may contain impurities. Always check the certificate of analysis for the compound's purity.[1]
-
Inappropriate Solvent: The chosen solvent may not be suitable, leading to poor solubility or degradation. The solubility of isoxazole derivatives can be influenced by the solvent's polarity.[1]
Q6: How can I proactively assess the stability of my specific 5-aminoisoxazole derivative? A forced degradation study is the most effective way to understand the stability profile of your compound.[1] This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and establish stability-indicating analytical methods.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Assay Results | 1. Degradation due to improper storage or handling.[1]2. Contamination of the sample.[1] | 1. Ensure the compound is stored at 2-8°C and protected from light. Prepare fresh solutions for each experiment.[1]2. Use clean glassware and spatulas to avoid cross-contamination.[1] |
| Poor Solubility | 1. Use of an inappropriate solvent.[1]2. The compound has degraded into a less soluble form. | 1. Assess solubility in a range of common laboratory solvents. Polar solvents are often suitable for related compounds.[1]2. Visually inspect the solid material for changes in color or texture. Use a fresh batch if degradation is suspected.[1] |
| Rapid Loss of Potency in Solution | 1. The solution pH is too high (basic), causing ring opening.[2]2. Exposure to heat or light.[1][6]3. Presence of oxidizing agents.[1] | 1. Buffer the solution to a slightly acidic or neutral pH (e.g., pH 4-7.4).[2][7]2. Prepare and handle solutions at reduced temperatures and in amber vials or foil-wrapped containers.[1]3. De-gas solvents and consider adding antioxidants if oxidative degradation is suspected. |
Data Presentation: pH and Temperature Stability
The stability of the isoxazole ring is highly dependent on both pH and temperature. The following data for the isoxazole-containing compound Leflunomide illustrates this relationship.
| Temperature | pH | Half-life (t½) | Stability Profile |
| 25°C | 4.0 | Stable | Resistant to isoxazole ring opening.[2] |
| 25°C | 7.4 | Stable | Resistant to isoxazole ring opening.[2] |
| 25°C | 10.0 | ~6.0 hours | Decomposes via base-catalyzed ring opening.[2] |
| 37°C | 4.0 | Stable | Resistant to isoxazole ring opening.[2] |
| 37°C | 7.4 | ~7.4 hours | Noticeable conversion and degradation.[2] |
| 37°C | 10.0 | ~1.2 hours | Rapid decomposition via base-catalyzed ring opening.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 5-aminoisoxazole compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[1]
2. Application of Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for approximately 4 hours.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for approximately 2 hours.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.[1] Subsequently, dissolve to prepare for analysis.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours.[1] Subsequently, dissolve to prepare for analysis.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an appropriate amount of base or acid.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.[1]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
Caption: Key degradation pathways for 5-aminoisoxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Effects of moisture, temperature, and biological activity on the degradation of isoxaflutole in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reproducibility Challenges with Isoxazole Derivatives in In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in in-vitro assays involving isoxazole derivatives. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: My isoxazole derivative is precipitating out of solution during my assay. How can I improve its solubility?
A1: Precipitation is a frequent challenge with hydrophobic molecules like many isoxazole derivatives, particularly when diluting a concentrated DMSO stock into an aqueous assay buffer.[1] To address this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at 0.5% or lower. Higher concentrations can be toxic to cells and cause compounds to precipitate upon dilution.[1]
-
Modify Dilution Method: Instead of adding a small volume of your DMSO stock directly to a large volume of aqueous buffer, try adding the buffer to your compound stock in a stepwise manner.
-
Use a Surfactant: For compounds with very poor aqueous solubility, a small, non-toxic concentration of a surfactant like Tween-80 may aid in solubilization. Always include a vehicle control with the surfactant alone to ensure it doesn't interfere with your assay.[1]
-
Assess for Salt-Out Effects: High salt concentrations in buffers like PBS can sometimes lead to compound precipitation. If permissible for your assay, try using a buffer with a lower salt concentration.[1]
-
Pre-Assay Solubility Test: Before a large-scale experiment, perform a simple solubility test by preparing your isoxazole derivative at the highest intended concentration in the assay buffer. Visually inspect for any precipitation after a brief incubation period.[1]
Q2: I am observing significant variability in the IC50 values for my isoxazole inhibitor in an enzyme assay. What are the potential causes?
A2: Inconsistent IC50 values in enzyme inhibition assays can arise from several factors. Key areas to investigate include:
-
Enzyme Concentration and Stability: Ensure you are using a consistent concentration of active enzyme in every experiment. Enzymes can lose activity with repeated freeze-thaw cycles. It is best practice to prepare fresh enzyme dilutions for each experiment and keep them on ice.[1]
-
Consistent Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be kept consistent across all experiments.[1]
-
Compound Stability: Isoxazole derivatives can be unstable in certain buffer conditions, particularly at basic pH. This can lead to a decrease in the effective concentration of your inhibitor over the course of the assay. Assess the stability of your compound in the assay buffer over the experiment's time course.[1]
-
Assay Artifacts: Some compounds can interfere with the assay signal, for instance, through autofluorescence or light scattering. It is crucial to run a control with your compound and all assay components except the enzyme to check for such interference.[1]
Q3: My isoxazole compound is showing cytotoxicity in an MTT assay, but I suspect it might be an artifact. How can I verify this?
A3: It is possible for compounds to interfere with the MTT assay readout. The MTT assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. Some compounds can directly reduce MTT or interfere with the absorbance reading. To confirm if the observed cytotoxicity is genuine, you can perform the following:
-
Cell-Free MTT Assay: To test for direct reduction of MTT, perform the assay in a cell-free system. Add your compound to the culture medium without cells, then add the MTT reagent and solubilization solution. A color change in the absence of cells indicates your compound is directly reducing MTT.[1]
-
Use an Orthogonal Viability Assay: Employ a different viability assay with an alternative detection method. For example, a resazurin-based assay (measuring metabolic activity via fluorescence) or a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) can provide more robust confirmation of cytotoxicity.[1]
-
Visual Inspection: Observe the cells under a microscope after treatment. If the cells appear healthy and confluent despite a cytotoxic reading in the MTT assay, it strongly suggests assay interference.[1]
-
Check for Formazan Crystal Inhibition: Some compounds can inhibit the solubilization of the formazan crystals, resulting in a falsely low reading.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshooting precipitation issues with isoxazole derivatives.
Troubleshooting Steps:
-
Evaluate Final DMSO Concentration: As a first step, ensure the final concentration of DMSO is at or below the recommended maximum for your assay (typically ≤0.5%).
-
Serial Dilution in Assay Buffer: Prepare serial dilutions of your compound directly in the assay buffer to identify the concentration at which precipitation occurs.
-
Inclusion of a Surfactant: If precipitation persists at the desired concentration, consider the addition of a biocompatible surfactant.
-
Buffer Composition Analysis: Evaluate the salt concentration of your buffer and consider using a lower salt alternative if possible.
Summary of Recommended Solvent and Additive Concentrations:
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations can cause cell toxicity and compound precipitation.[1] |
| Tween-80 Concentration | 0.01% - 0.1% | Use the lowest effective concentration and include a vehicle control. |
| Buffer Salt Concentration | Varies by assay | If high salt is suspected to cause precipitation, test lower salt buffers.[1] |
Troubleshooting Workflow for Isoxazole Precipitation
References
scaling up the synthesis of 5-Amino-3-(2-bromophenyl)isoxazole for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-3-(2-bromophenyl)isoxazole, particularly when scaling up for preclinical studies.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: A one-pot, three-component reaction is generally the most efficient and scalable approach. This method involves the reaction of 2-bromobenzaldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a base. This approach avoids the isolation of intermediates, which is advantageous for large-scale production.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, especially during scale-up. Refer to the troubleshooting table below for specific guidance.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Knoevenagel Condensation | The initial reaction between 2-bromobenzaldehyde and malononitrile may be sluggish. Ensure the base is added portion-wise to maintain a sufficient reaction rate. Monitor the disappearance of the aldehyde by TLC or HPLC. Consider a slight excess of malononitrile. |
| Side Reactions | The formation of byproducts, such as Michael adducts or polymeric materials, can reduce the yield. Maintain strict temperature control, as excessive heat can promote side reactions. The choice of base and solvent is also critical; weaker bases like piperidine or triethylamine are often preferred over stronger bases like sodium hydroxide to minimize side reactions. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the solvent and base used. A temperature range of 60-80°C is a good starting point for many solvent systems. Conduct small-scale experiments to determine the optimal temperature for your specific conditions. |
| Poor Quality of Starting Materials | Ensure that 2-bromobenzaldehyde is free of acidic impurities (e.g., 2-bromobenzoic acid) which can neutralize the basic catalyst. Malononitrile should be of high purity. |
| Inefficient Cyclization | The cyclization of the intermediate with hydroxylamine is a critical step. Ensure that the hydroxylamine hydrochloride is fully dissolved and that the pH of the reaction mixture is appropriate for the cyclization to occur. |
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A3: The formation of multiple products is often related to side reactions or impurities.
| Potential Cause | Troubleshooting & Optimization |
| Formation of Furoxans | Dimerization of nitrile oxide intermediates can lead to furoxan byproducts. This is more common in 1,3-dipolar cycloaddition routes. The one-pot method from the aldehyde generally minimizes this.[1] |
| Michael Addition | The intermediate 2-(2-bromobenzylidene)malononitrile can undergo Michael addition with another equivalent of malononitrile carbanion. Use of a slight excess of the aldehyde or controlled addition of malononitrile can mitigate this. |
| Hydrolysis of Nitrile Group | Under harsh basic conditions, the nitrile group of malononitrile or the intermediate can hydrolyze to an amide or carboxylic acid. Use a milder base and avoid prolonged reaction times at high temperatures. |
| Impure Starting Aldehyde | Impurities in the 2-bromobenzaldehyde can lead to the formation of corresponding byproducts. Purify the aldehyde by distillation or recrystallization if necessary. |
Q4: The purification of the final product is challenging at a larger scale. What are the recommended procedures?
A4: Scaling up purification requires a shift from chromatographic methods to crystallization where possible.
| Purification Method | Protocol & Tips |
| Recrystallization | This is the most scalable purification method. Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes. |
| Slurry Wash | If the crude product is a solid with minor impurities, a slurry wash with a suitable solvent (in which the product is poorly soluble but the impurities are soluble) can be effective. |
| Column Chromatography (for smaller scale-up) | For preclinical batches up to a few hundred grams, column chromatography may still be feasible. Use a wider diameter column and optimize the eluent system on a small scale first to ensure good separation. |
| Work-up Optimization | During the aqueous work-up, ensure complete removal of the base and any water-soluble byproducts. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. A brine wash can help to break emulsions. |
Q5: How can I effectively monitor the progress of this one-pot reaction?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting aldehyde and the appearance of the product spot. For more quantitative analysis and to monitor for byproduct formation, High-Performance Liquid Chromatography (HPLC) is recommended, especially during process development and scale-up.
Detailed Experimental Protocol (Exemplary)
This protocol is a general guideline for the one-pot synthesis of this compound and should be optimized for your specific laboratory conditions and scale.
Materials:
-
2-Bromobenzaldehyde
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Base (e.g., piperidine, triethylamine, or potassium carbonate)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the solvent, 2-bromobenzaldehyde (1.0 eq.), and malononitrile (1.0-1.2 eq.).
-
Knoevenagel Condensation: Add the base (catalytic amount, e.g., 0.1-0.2 eq. of piperidine or triethylamine) to the mixture. Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir. Monitor the consumption of the aldehyde by TLC or HPLC.
-
Cyclization: Once the Knoevenagel condensation is complete, add hydroxylamine hydrochloride (1.0-1.2 eq.) to the reaction mixture. Continue stirring at the same or a slightly elevated temperature. Monitor the formation of the product by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Quantitative Data Summary
The following table provides an example of the type of data that should be recorded during process development and scale-up. The values are illustrative and will vary based on the specific reaction conditions.
| Parameter | Lab Scale (1 g) | Preclinical Scale (100 g) | Notes |
| 2-Bromobenzaldehyde (moles) | 0.0054 | 0.54 | - |
| Malononitrile (molar eq.) | 1.1 | 1.1 | A slight excess can drive the reaction to completion. |
| Hydroxylamine HCl (molar eq.) | 1.1 | 1.1 | - |
| Base (molar eq.) | 0.1 (piperidine) | 0.1 (piperidine) | Catalyst loading may need optimization at scale. |
| Solvent Volume (mL) | 10 | 1000 | Maintain a similar concentration. |
| Reaction Time (hours) | 4-6 | 6-8 | Reactions may be slightly slower at a larger scale. |
| Typical Yield (%) | 75-85 | 70-80 | Yields may decrease slightly upon scale-up. |
| Purity (by HPLC, %) | >95% | >98% | Purity requirements are higher for preclinical material. |
Signaling Pathway Diagram (Placeholder)
As this compound is a synthetic intermediate, information on its direct interaction with specific signaling pathways is not typically available. The biological activity would be associated with the final active pharmaceutical ingredient (API) for which this compound is a precursor. If this intermediate were found to have intrinsic biological activity, a diagram illustrating its mechanism of action would be included here.
Caption: Example of a signaling pathway diagram for a potential downstream API.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Bromo, 3-Bromo, and 4-Bromophenyl Isoxazole Isomers
A deep dive into the pharmacological potential of brominated isoxazole isomers reveals that the position of the bromine atom on the phenyl ring significantly influences their biological activity. This guide provides a comparative overview of the reported anticancer and antimicrobial properties of 2-bromo, 3-bromo, and 4-bromophenyl isoxazole derivatives, supported by available experimental data and methodologies.
The isoxazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a bromine atom to the phenyl ring of a phenyl-isoxazole molecule can further modulate its biological profile. The position of this halogen substituent—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—plays a crucial role in the molecule's interaction with biological targets, thereby affecting its efficacy and spectrum of activity.[2]
Comparative Biological Activity
Anticancer Activity
Studies on various cancer cell lines have demonstrated the cytotoxic potential of bromophenyl isoxazole derivatives. The position of the bromine atom appears to be a key determinant of this activity. For instance, a review of isoxazole derivatives has suggested that the presence of a bromine group on the C-5 phenyl ring can enhance antibacterial activity, although a direct comparison of the positional isomers was not provided.[2]
In the context of anticancer activity, some studies have synthesized and evaluated quinoline-oxadiazole hybrids, including a 4-bromophenyl derivative. These compounds have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137 to 0.332 μg/mL and 0.164 to 0.583 μg/mL, respectively.[3] While this does not provide a direct comparison of the 2-, 3-, and 4-bromo isomers of a simple phenyl isoxazole, it highlights the potential of the 4-bromo substitution in designing potent anticancer agents.
Another study focused on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, a different heterocyclic system, and investigated their antimicrobial and antifungal activities.[4] Although not isoxazoles, these findings suggest that the 2-bromo substitution can lead to biologically active compounds.
| Isomer | Biological Activity | Key Findings | Reference |
| 2-Bromophenyl Isoxazole | Anticancer & Antimicrobial | The 2-bromo substitution has been incorporated into biologically active heterocyclic compounds, suggesting its potential to confer cytotoxic and antimicrobial properties. | [4] |
| 3-Bromophenyl Isoxazole | Anticancer | While direct comparative data is limited, the 3-bromophenyl moiety is a subject of interest in the synthesis of potentially active compounds. | [1] |
| 4-Bromophenyl Isoxazole | Anticancer & Antimicrobial | Derivatives containing the 4-bromophenyl group have demonstrated significant cytotoxic activity against various cancer cell lines and potent antimicrobial effects. | [3] |
Table 1: Summary of Reported Biological Activities of Bromophenyl Isoxazole Isomers. Note: This table is a qualitative summary based on available literature, as direct quantitative comparative data is limited.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities of the bromophenyl isoxazole isomers, based on methodologies reported in the literature.
General Synthesis of 3,5-Disubstituted Isoxazoles
A common method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine hydrochloride. The chalcone is typically prepared via a Claisen-Schmidt condensation of an appropriately substituted acetophenone (e.g., 2-bromo, 3-bromo, or 4-bromoacetophenone) with an aldehyde in the presence of a base. The resulting chalcone is then cyclized with hydroxylamine hydrochloride in a suitable solvent to yield the desired isoxazole.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the bromophenyl isoxazole isomers (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18 to 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Signaling Pathways and Experimental Workflows
The biological activity of isoxazole derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in cancer, they may induce apoptosis or inhibit key enzymes involved in cell proliferation.
Caption: Generalized workflow for the synthesis and biological evaluation of bromophenyl isoxazole isomers.
Conclusion
The available scientific literature suggests that the position of the bromine atom on the phenyl ring of isoxazole derivatives is a critical factor influencing their biological activity. While direct, quantitative comparisons of the 2-bromo, 3-bromo, and 4-bromophenyl isoxazole isomers are limited, the existing data indicates that these compounds are promising scaffolds for the development of novel anticancer and antimicrobial agents. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent isomer for specific therapeutic applications. Such research would provide a clearer roadmap for the rational design of next-generation isoxazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Amino-3-(2-bromophenyl)isoxazole and Analogs as Anticancer Agents: A Preclinical Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer agent 5-Amino-3-(2-bromophenyl)isoxazole. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages preclinical data from structurally related 3,5-disubstituted isoxazole derivatives to provide a comprehensive evaluation of its potential efficacy and mechanism of action against various cancer cell lines. This guide benchmarks the performance of these isoxazole analogs against standard chemotherapeutic agents, offering a valuable resource for further research and development.
Comparative Efficacy of Isoxazole Derivatives and Standard Chemotherapeutics
The in vitro cytotoxic activity of various isoxazole derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 1 | K562 (Chronic Myelogenous Leukemia) | 0.071 | [1] |
| Isoxazole Derivative 2 | K562 (Chronic Myelogenous Leukemia) | 0.018 | [1] |
| Isoxazole Derivative 3 | K562 (Chronic Myelogenous Leukemia) | 0.044 | [1] |
| 3,5-disubstituted isoxazole 3a | K562 (Chronic Myelogenous Leukemia) | 55 | [2] |
| 3,5-disubstituted isoxazole 3d | K562 (Chronic Myelogenous Leukemia) | 45 | [2] |
| 3,5-disubstituted isoxazole 3e | K562 (Chronic Myelogenous Leukemia) | 54.5 | [2] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b) | MCF7 (Breast Adenocarcinoma) | 19.5 | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b) | HeLa (Cervical Cancer) | 39.2 | [3] |
| Indole-based 4,5-dihydroisoxazole 4a | Jurkat (T-cell Leukemia) | 21.83 | [4] |
| Indole-based 4,5-dihydroisoxazole 4a | HL-60 (Promyelocytic Leukemia) | 19.14 | [4] |
| Cisplatin (Standard Chemotherapy) | Jurkat (T-cell Leukemia) | Reference Drug | [4] |
| Doxorubicin (Standard Chemotherapy) | MDA-MB 231 (Breast Adenocarcinoma) | Reference Drug | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate comparative analysis.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: Cells are treated with serial dilutions of the isoxazole compounds or standard drugs for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.[6][9]
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[6][7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6][7] The cell viability is expressed as a percentage of the untreated control.
2. Apoptosis Detection by Western Blot
Western blotting is used to detect key proteins involved in the apoptotic pathway.[10]
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.[11]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[10]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[10][12] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models are instrumental for evaluating the in vivo efficacy of anticancer compounds.[13][14][15]
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][15]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), after which the mice are randomized into treatment and control groups.[13][15]
-
Drug Administration: The isoxazole compound or a standard chemotherapeutic agent is administered to the treatment groups via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.[15]
-
Tumor Measurement: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[15]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors may be excised for further analysis.[13]
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis.[16][17][18] The intrinsic apoptotic pathway is a common mechanism, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[16] Some isoxazole compounds have also been shown to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[1][19]
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision: A Comparative Analysis of Isoxazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Isoxazole derivatives have emerged as a promising scaffold in this pursuit, demonstrating significant inhibitory activity against a range of critical kinases implicated in various diseases, particularly cancer. This guide provides a comparative analysis of the kinase inhibition profiles of different isoxazoles, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation therapeutics.
Kinase Inhibition Profiles of Representative Isoxazole Derivatives
The inhibitory activity of isoxazole-based compounds varies significantly based on the substitution patterns on the isoxazole core and appended moieties. This diversity allows for the fine-tuning of potency and selectivity against specific kinase targets. Below is a summary of the half-maximal inhibitory concentrations (IC50) for a selection of isoxazole derivatives against key kinases. This data, compiled from various studies, highlights the potential of this scaffold to target kinases across different families.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 1 | p38α MAP Kinase | 200 | Biochemical | [1] |
| Compound 2 | JNK3 | 7 | Biochemical | [2] |
| p38 | 4 | Biochemical | [2] | |
| Compound 3 | JNK3 | 260 | Biochemical | [2] |
| p38 | >20,000 | Biochemical | [2] | |
| Compound 27 | JNK3 | 42 | Biochemical | [2] |
| p38 | >20,000 | Biochemical | [2] | |
| Compound 28 | JNK3 | 24 | Biochemical | [2] |
| p38 | >20,000 | Biochemical | [2] | |
| Isoxazolo[4,5-b]indole Derivative (Hypothetical) | Pim-1 | 50 | Biochemical | [3] |
| Isoxazolo[4,5-e][1][4][5]triazepine Derivative 21 | Protein Kinase C (PKC) | - | Cell-based | [6] |
Note: The inhibitory activities reported are highly dependent on the specific assay conditions. Direct comparison between compounds from different studies should be made with caution.
Key Signaling Pathways Targeted by Isoxazole Kinase Inhibitors
Isoxazole derivatives have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors and for identifying potential therapeutic applications.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes. Isoxazole derivatives have been developed to target key components of this pathway, such as p38 and JNK, which are activated by stress stimuli.
The PI3K/Akt/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer. Some isoxazole-containing compounds have shown potential to inhibit components of this pathway, thereby controlling cell growth and survival.
The JAK/STAT pathway plays a vital role in immunity and inflammation. While less explored for isoxazole inhibitors compared to MAPK and PI3K pathways, it represents a potential area for future drug discovery efforts with this versatile scaffold.
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor potency is typically performed using in vitro biochemical assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Below are outlines of common methodologies.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Principle: The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP. The amount of light generated is proportional to the ATP concentration.
Workflow:
-
Kinase Reaction: The kinase, substrate, and a range of inhibitor concentrations are incubated with a known amount of ATP.
-
ATP Detection: The Kinase-Glo® reagent is added to the reaction, stopping the kinase activity and initiating the luminescence reaction.
-
Signal Measurement: The luminescent signal is measured using a luminometer. A higher signal indicates greater inhibition of the kinase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate by a kinase.
Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.
Workflow:
-
Kinase Reaction: The kinase, a fluorescently labeled substrate, and various concentrations of the inhibitor are incubated with ATP.
-
Detection: A solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-substrate antibody is added.
-
Signal Measurement: The TR-FRET signal is measured on a plate reader. A decrease in the FRET signal indicates inhibition of the kinase.[7]
Radiometric Filter Binding Assay
This is a traditional and direct method for measuring kinase activity.
Principle: The assay uses radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate group to the substrate.
Workflow:
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with radiolabeled ATP.
-
Separation: The reaction mixture is spotted onto a filter membrane that binds the substrate but not the free ATP. Unbound radiolabeled ATP is washed away.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[8][9]
Conclusion
The isoxazole scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrates the potential of isoxazole derivatives to target a range of kinases involved in critical cellular signaling pathways. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to optimize isoxazole-based compounds for improved therapeutic efficacy. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for guiding future research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 5. ebiotrade.com [ebiotrade.com]
- 6. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Comparative Cross-Reactivity Assessment of 5-Amino-3-(2-bromophenyl)isoxazole Against Off-Target Kinases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, no public experimental data on the kinase cross-reactivity of 5-Amino-3-(2-bromophenyl)isoxazole is available. This guide is intended to serve as a template for researchers to present their own experimental findings in a clear, comparative, and standardized format. The data presented herein for the well-known kinase inhibitor, Staurosporine, is for illustrative purposes only.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. While a compound may be designed to inhibit a specific primary target kinase, its interaction with other kinases, known as off-target activity or cross-reactivity, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough assessment of a compound's selectivity profile across the human kinome is a critical step in preclinical development.
This guide provides a framework for presenting the cross-reactivity assessment of the investigational compound This compound . It outlines the necessary data presentation, experimental protocols, and visualizations required for a comprehensive comparison against other kinase inhibitors. To illustrate this framework, the broadly active inhibitor Staurosporine is used as a comparator.
Comparative Kinase Inhibition Profile
Effective data presentation is crucial for the clear interpretation of a compound's selectivity. The following table summarizes the inhibitory activity of this compound and the comparator, Staurosporine, against a panel of off-target kinases. The data should be presented as the concentration of inhibitor required for 50% inhibition (IC50) or as the dissociation constant (Kd).
Table 1: Comparative Inhibitory Activity Against a Panel of Off-Target Kinases
| Kinase Target | Kinase Family | This compound Kd (nM) | Staurosporine Kd (nM)[1] |
| Primary Target | [Insert Family] | [Insert Kd] | N/A |
| SLK | STE | [Insert Kd] | 0.0 |
| CAMKK1 | CAMK | [Insert Kd] | 0.0 |
| NUAK2 | CAMK | [Insert Kd] | 0.1 |
| PHKG2 | CAMK | [Insert Kd] | 0.1 |
| CAMK2A | CAMK | [Insert Kd] | 0.2 |
| CAMKK2 | CAMK | [Insert Kd] | 0.2 |
| STK3 (MST2) | STE | [Insert Kd] | 0.2 |
| STK4 (MST1) | STE | [Insert Kd] | 0.2 |
| FLT3 (R834Q) | TK | [Insert Kd] | 0.2 |
| ROCK2 | AGC | [Insert Kd] | 0.2 |
| PRKCE (PKCε) | AGC | [Insert Kd] | 0.3 |
| ROCK1 | AGC | [Insert Kd] | 0.3 |
| CAMK2D | CAMK | [Insert Kd] | 0.3 |
| EGFR (L858R, T790M) | TK | [Insert Kd] | 0.3 |
| LRRK2 (G2019S) | TKL | [Insert Kd] | 0.4 |
| KIT (D816H) | TK | [Insert Kd] | 0.4 |
N/A: Not Applicable. Kd values represent the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below is a representative protocol for a luminescence-based kinase assay, a common method for determining inhibitor potency.
Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in signal in the presence of an inhibitor corresponds to reduced kinase activity.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
This compound, dissolved in 100% DMSO
-
Staurosporine (comparator), dissolved in 100% DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Km for each kinase)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Staurosporine in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (at 2.5x the final concentration in kinase buffer) to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2.5x the final concentration) to each well to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Terminate Reaction and Deplete ATP:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Data Acquisition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Diagrams are powerful tools for communicating complex workflows and biological concepts. The following visualizations were created using the Graphviz DOT language.
Experimental Workflow
The following diagram illustrates the key steps in the kinase cross-reactivity assessment workflow.
References
In-depth Comparative Analysis of 5-Amino-3-(2-bromophenyl)isoxazole and Established Inhibitors Remains Unfeasible Due to Lack of Specific Target Data
A comprehensive review of available scientific literature and databases has revealed a significant gap in the understanding of the specific biological activities of 5-Amino-3-(2-bromophenyl)isoxazole. At present, there is no publicly available experimental data detailing its inhibitory performance against any specific biological target. Consequently, a direct head-to-head comparison with known inhibitors, as requested, cannot be conducted.
The isoxazole scaffold, a core component of this compound, is indeed present in a variety of biologically active compounds with a broad spectrum of activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the specific functional groups and their positions on the isoxazole ring are critical determinants of a compound's biological target and its potency as an inhibitor.
For instance, certain isoxazole derivatives have been identified as inhibitors of enzymes like protein kinase C or as modulators of immune responses.[4][5] Others have been explored as potential ligands for bromodomains, which are readers of epigenetic marks.[6] This diversity highlights the fact that the biological activity of one isoxazole-containing molecule cannot be directly extrapolated to another. The precise inhibitory profile of this compound remains to be elucidated through dedicated screening and experimental validation.
Without the foundational knowledge of which enzyme, receptor, or signaling pathway this compound interacts with, a meaningful comparison with established inhibitors is impossible. Such a comparison would necessitate quantitative data, such as IC50 or Ki values, derived from standardized assays against a common target.
Therefore, this guide cannot provide the requested data tables, experimental protocols, and visualizations comparing this compound with known inhibitors. Further research, including initial biological screening and target identification studies for this compound, is required before such a comparative analysis can be undertaken.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 5-Amino-3-(2-bromophenyl)isoxazole Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel compound 5-Amino-3-(2-bromophenyl)isoxazole. While the precise biological target of this molecule is still under investigation, isoxazole derivatives have been noted for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][2][3] This guide will proceed under the hypothesis that this compound exerts its cytotoxic effects on cancer cells by inhibiting a critical signaling protein, hereafter referred to as "Target X."
To rigorously test this hypothesis, we will compare the phenotypic effects of the compound with the effects of directly reducing the expression of Target X through genetic knockdown. This approach, if the results are congruent, provides strong evidence for the compound's on-target activity.[4][5][6] The primary techniques covered include small interfering RNA (siRNA)-mediated transient knockdown and short hairpin RNA (shRNA)-mediated stable knockdown, followed by quantitative assessment of cell viability and target protein levels.
Comparative Analysis of Cytotoxicity: Compound Treatment vs. Genetic Knockdown
The central premise of this validation strategy is that if this compound specifically inhibits Target X, then reducing the cellular levels of Target X should phenocopy the effects of the compound. The following table summarizes the expected comparative data from such an investigation.
| Experimental Condition | Treatment | Expected IC50 / EC50 of this compound | Cell Viability (%) | Target X Protein Level (%) | Notes |
| Parental Cell Line | This compound | 10 µM (Hypothetical) | 50% at IC50 | 100% (Inhibition of activity, not expression) | Establishes baseline efficacy of the compound. |
| Non-Targeting Control | siRNA (scrambled sequence) | ~10 µM | ~100% (vehicle), ~50% (compound) | ~100% | Controls for off-target effects of the transfection process.[7][8] |
| Target X Knockdown | siRNA targeting Target X | > 10 µM | ~60% (vehicle), ~55% (compound) | ~20% | Reduced sensitivity to the compound is expected if it acts on Target X. |
| Non-Targeting Control | shRNA (scrambled sequence) | ~10 µM | ~100% (vehicle), ~50% (compound) | ~100% | Establishes a stable control cell line. |
| Target X Knockdown | shRNA targeting Target X | > 10 µM | ~65% (vehicle), ~60% (compound) | ~15% | Confirms reduced sensitivity in a stable knockdown model. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Transient Knockdown of Target X
This protocol describes the transient knockdown of Target X expression using small interfering RNA (siRNA).[7][9][10][11]
Materials:
-
Target X-specific siRNA and non-targeting control siRNA (20 µM stock solutions).
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cancer cell line of interest (e.g., HeLa, A549).
-
6-well plates and 96-well plates.
-
Standard cell culture medium with fetal bovine serum (FBS) and antibiotics.
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates (for Western blot analysis) and 96-well plates (for viability assays) at a density that will result in 60-80% confluency at the time of transfection.[11]
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute 15 pmol of siRNA (Target X-specific or non-targeting control) into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 300 µL of the siRNA-lipid complex to each well of the 6-well plate. For 96-well plates, scale down the volumes accordingly (e.g., 1.5 pmol siRNA and 0.5 µL transfection reagent in a total volume of 30 µL).
-
Incubation: Incubate the cells with the transfection complexes for 48-72 hours at 37°C in a CO2 incubator.
-
Post-Transfection Analysis: After the incubation period, proceed with cell viability assays and Western blot analysis to confirm knockdown.
shRNA-Mediated Stable Knockdown of Target X
This protocol outlines the generation of a stable cell line with reduced Target X expression using lentiviral particles carrying short hairpin RNA (shRNA).[12][13][14][15]
Materials:
-
Lentiviral particles containing shRNA targeting Target X and non-targeting control shRNA.
-
Puromycin (or other appropriate selection antibiotic).
-
Cancer cell line of interest.
-
Standard cell culture medium.
Procedure:
-
Cell Seeding: Plate 1.6 x 10^4 cells per well in a 96-well plate 18-20 hours before transduction.[12][13]
-
Transduction:
-
Remove the culture medium and replace it with fresh medium containing Polybrene at a final concentration of 5-8 µg/mL to enhance transduction efficiency.[12][14]
-
Add the lentiviral particles at a range of multiplicities of infection (MOIs) to determine the optimal concentration.
-
Incubate the cells for 18-24 hours.
-
-
Selection of Stable Transductants:
-
Replace the virus-containing medium with fresh medium containing a predetermined concentration of puromycin.
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies are visible.[14]
-
-
Expansion and Validation:
-
Isolate and expand individual resistant colonies.
-
Validate the knockdown of Target X in the expanded clones via Western blot analysis.
-
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells.[16][17][18][19]
Materials:
-
WST-1 reagent.
-
96-well plate reader.
Procedure:
-
Cell Treatment: After siRNA transfection or in stable shRNA cell lines, treat the cells with a serial dilution of this compound for 48-72 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Target X Knockdown Confirmation
This technique is used to quantify the protein levels of Target X post-knockdown.[20][21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against Target X and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the cells from the 6-well plates using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Target X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the percentage of Target X knockdown.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of this compound action.
Experimental Workflow
Caption: Workflow for confirming mechanism of action via genetic knockdown.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of In-Vitro Biological Activities of Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the in-vitro biological activities of recently synthesized isoxazole derivatives. The data presented is compiled from recent studies, highlighting the potential of the isoxazole scaffold in the development of new therapeutic agents. This document focuses on anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.
Anticancer Activity of Isoxazole Derivatives
A variety of isoxazole derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines. The in-vitro efficacy is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of the cancer cell population. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 2b | HeLa (Cervical Cancer) | 0.11 ± 0.10 | Doxorubicin | > 0.11 |
| 2a | Hep3B (Hepatocellular Carcinoma) | 2.774 ± 0.53 | - | - |
| 2b | Hep3B (Hepatocellular Carcinoma) | 3.621 ± 1.56 | - | - |
| 2c | MCF7 (Breast Cancer) | 1.59 ± 1.60 | - | - |
| [Figure 27] | Colon 38 & CT-26 (Colon Carcinoma) | 2.5 | - | - |
| (2E)-1-(1,2-oxazol-5-yl)-3-(2,4,6-trimethoxy phenyl) prop-2-en-1-one | - | 5.1 | Docetaxel | - |
| 16a | HT1080 (Fibrosarcoma) | 16.1 µM | - | - |
| 16b | HT1080 (Fibrosarcoma) | 10.72 µM | - | - |
| 16c | HT1080 (Fibrosarcoma) | 9.02 µM | - | - |
| Compound 24 | MCF-7 (Breast Cancer) | 9.15 ± 1.30 µM | Diosgenin | 26.91 ± 1.84 µM |
| Compound 24 | A549 (Lung Adenocarcinoma) | 14.92 ± 1.70 µM | Diosgenin | 36.21 ± 2.42 µM |
Antimicrobial Activity of Isoxazole Derivatives
Isoxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in-vitro antimicrobial activity, representing the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound ID | Microorganism | MIC (mg/mL) | Reference Compound | MIC (mg/mL) |
| 5a | S. aureus, B. cereus, E. coli, P. aeruginosa | Most Active Antibacterial | - | - |
| 5f | Candida albicans, Aspergillus niger | Most Active Antifungal | - | - |
| 2c | Candida albicans | 2.0 | Fluconazole | 1.65 |
| PUB9 | Staphylococcus aureus | >1000x lower than others | - | - |
| PUB9 & PUB10 | Biofilm-forming cells | >90% reduction | - | - |
Anti-inflammatory Activity of Isoxazole Derivatives
The anti-inflammatory potential of isoxazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Selectivity Ratio (COX-1/COX-2) | Reference Compound |
| 2b | COX-1 | 0.391 | - | Ketoprofen |
| 2a | COX-1/COX-2 | - | 1.44 | Ketoprofen |
| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 µM | - | - |
| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 µM | - | - |
| Compound 3 | 5-LOX | 8.47 µM | - | - |
| C5 | 5-LOX | 10.48 µM | - | - |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.[1][2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[1] The cell viability is calculated as a percentage of the untreated control cells.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Antimicrobial Agent: A stock solution of the isoxazole derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[3]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by suspending colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted.[3]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.[3]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible growth (turbidity) of the microorganism.[3]
In-Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4]
-
Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is prepared in a reaction buffer. The isoxazole derivatives are dissolved in a suitable solvent and prepared at various concentrations.
-
Pre-incubation: The enzyme is pre-incubated with the test compounds for a specific time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[4]
-
Reaction Termination and Product Measurement: The reaction is allowed to proceed for a defined period and then stopped. The amount of prostaglandin produced is quantified, often through a secondary reaction that generates a colorimetric or fluorometric signal.[4]
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Visualizations of Pathways and Workflows
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism initiated by cellular stress.
References
Peer-Reviewed Validation of Isoxazole Derivatives' Therapeutic Potential: A Comparative Guide
A Note on 5-Amino-3-(2-bromophenyl)isoxazole: An extensive review of peer-reviewed scientific literature did not yield specific data regarding the therapeutic potential or experimental validation of this compound. Therefore, this guide provides a comparative analysis of other well-researched isoxazole derivatives to illustrate the therapeutic promise within this class of compounds for researchers, scientists, and drug development professionals.
The isoxazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide focuses on the anticancer properties of selected isoxazole derivatives, presenting comparative data on their efficacy and detailed experimental protocols.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various isoxazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of isoxazole derivatives from different studies.
Table 1: In Vitro Anticancer Activity of Selected Isoxazole Derivatives (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Harmine-derived Isoxazole (Compound 19) | OVCAR-3 (Ovarian) | 5.0 | Not Specified | Not Specified |
| MCF-7 (Breast) | 16.0 | Not Specified | Not Specified | |
| HCT 116 (Colon) | 5.0 | Not Specified | Not Specified | |
| Diosgenin-derived Isoxazole (Compound 24) | MCF-7 (Breast) | 9.15 ± 1.30 | Diosgenin (Parent) | 26.91 ± 1.84 |
| A549 (Lung) | 14.92 ± 1.70 | Diosgenin (Parent) | 36.21 ± 2.42 | |
| Curcumin-derived Isoxazole (Compound 40) | MCF-7 (Breast) | 3.97 | Curcumin (Parent) | 21.89 |
| TTI-4 | MCF-7 (Breast) | 2.63 | Not Specified | Not Specified |
Data sourced from peer-reviewed publications.[5][6]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of isoxazole derivatives on cancer cell lines and calculate their IC50 values.
Principle: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1][7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT 116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Isoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired concentration (typically 1,000-100,000 cells/well, optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole derivatives in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubate the plate for another 48 hours (or a desired time period) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for determining the cytotoxicity of isoxazole derivatives using the MTT assay.
Caption: A simplified intrinsic apoptosis pathway potentially modulated by isoxazole derivatives.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 5-Amino-3-(2-bromophenyl)isoxazole: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like 5-Amino-3-(2-bromophenyl)isoxazole, clear and accessible disposal procedures are essential. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, emphasizing immediate safety measures and logistical planning in alignment with regulatory standards.
Hazard Profile and Safety Recommendations
Quantitative Data Summary for Chemical Waste Disposal
The following table provides a general framework for the types of quantitative information pertinent to the disposal of this compound, based on common laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| pH Range for Neutralization (if permitted for aqueous solutions) | 6.0 - 9.0 before drain disposal | General Laboratory Practice |
| Container Fill Capacity | Do not exceed 90% of container volume | [4] |
| Satellite Accumulation Time Limit | Up to 1 year for partially filled containers | [4] |
| Full Container Removal | Within 3 days of becoming full | [4] |
Experimental Protocol: Waste Characterization and Segregation
Before disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all constituents of the waste mixture.
Methodology:
-
Inventory all components: List all chemicals, solvents, and reagents present in the waste container.
-
Estimate concentrations: Quantify the approximate percentage of each component.
-
Consult Safety Data Sheets: Review the SDS for each component to identify specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Segregate waste: Do not mix incompatible waste streams. Halogenated organic compounds like this compound should typically be segregated from non-halogenated organic waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Waste Collection:
-
Collect waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all chemical constituents and their approximate concentrations. Ensure "this compound" is clearly written.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[4]
-
-
Professional Disposal:
References
Personal protective equipment for handling 5-Amino-3-(2-bromophenyl)isoxazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-3-(2-bromophenyl)isoxazole was located. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated and fluorinated aminophenylisoxazoles. It is imperative to treat this compound as potentially hazardous and handle it with the utmost caution in a controlled laboratory setting.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.
Hazard Assessment of Analogous Compounds
Structurally related compounds suggest that this compound may possess hazards such as acute oral toxicity, skin irritation, and serious eye irritation. Therefore, a conservative approach to personal protective equipment (PPE) and handling is required.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards of its analogues and general laboratory safety protocols.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause severe eye damage. |
| Skin Protection - Gloves | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use. | To prevent skin contact, which could lead to irritation. |
| Skin Protection - Lab Coat | A full-length, flame-resistant lab coat should be worn. | To prevent skin contact and protect from potential flammability.[1] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially harmful vapors or aerosols.[1][2] |
Operational Plan: Handling and Storage
Adherence to strict operational procedures is critical for the safe handling of this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge.[1]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Categorization:
-
Due to the bromine content, this compound is considered a halogenated organic waste.
Disposal Procedures:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Dispose of contaminated PPE (gloves, etc.) as chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Logic Diagrams
Caption: PPE Selection Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
